H-Gly-Pro-Hyp-OH
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOBSAZWJLOGY-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-62-2 | |
| Record name | L-Proline, glycyl-L-prolyl-4-hydroxy-, (4R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801311276 | |
| Record name | Glycylprolylhydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylprolylhydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2239-67-0 | |
| Record name | Glycylprolylhydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripeptide-29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycylprolylhydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPEPTIDE-29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6346H6PUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycylprolylhydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
H-Gly-Pro-Hyp-OH Peptide: A Comprehensive Technical Guide on its Function and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Pro-Hyp-OH (GPHyp), a major component of collagen-derived peptides, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the function and biological role of GPHyp, with a focus on its implications for dermatology, regenerative medicine, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.
Introduction
Collagen, the most abundant protein in the human body, is integral to the structure and function of connective tissues. Its degradation and subsequent absorption lead to the formation of various small peptides, among which the tripeptide Gly-Pro-Hyp (GPHyp) is one of the most prevalent and biologically active.[1] Emerging evidence suggests that GPHyp is not merely a byproduct of collagen metabolism but an active signaling molecule with significant physiological effects.[2] This guide will elucidate the multifaceted roles of GPHyp, including its influence on skin health, wound healing, and extracellular matrix (ECM) homeostasis.
Core Functions and Biological Roles
The biological significance of this compound is primarily attributed to its positive influence on skin physiology and tissue repair mechanisms. Its functions are diverse, ranging from stimulating the synthesis of crucial extracellular matrix components to modulating inflammatory responses.
Stimulation of Collagen and Hyaluronic Acid Synthesis
A primary function of GPHyp is its ability to stimulate fibroblasts, the primary cells responsible for synthesizing collagen and other ECM components.[2] In vitro studies have demonstrated that GPHyp can enhance the proliferation of fibroblasts and upregulate the expression of genes related to collagen and hyaluronic acid production. This leads to an increase in the density of the dermal collagen network and improved skin hydration.
Anti-Aging and Photoprotective Effects
GPHyp exhibits potent anti-aging properties, particularly in mitigating the detrimental effects of photoaging. It has been shown to protect against UVB-induced skin damage by reducing inflammation and downregulating the expression of matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.[2] Clinical trials have corroborated these findings, showing that oral supplementation with collagen peptides rich in GPHyp can lead to measurable improvements in skin elasticity, hydration, and a reduction in wrinkles.[3]
Wound Healing and Tissue Regeneration
The peptide plays a crucial role in the wound healing cascade. By promoting fibroblast migration and proliferation, GPHyp accelerates tissue regeneration and wound closure. Its ability to stimulate the production of new collagen fibers is essential for the formation of a healthy scar tissue and the restoration of tissue integrity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound and related collagen peptides.
Table 1: In Vitro Efficacy of Gly-Pro-Hyp
| Parameter | Cell Type | GPHyp Concentration | Observed Effect | Reference |
| Fibroblast Proliferation | Mouse Skin Fibroblasts | 200 µM | Significant stimulation of cell growth on collagen gel | |
| MMP-1 Inhibition | Human Skin Collagenase | 40 µM (IC50) | Inhibition of enzymatic activity | |
| MMP-3 Inhibition | - | - | Reduction in levels |
Table 2: Clinical Efficacy of Oral Collagen Peptide Supplementation (Containing GPHyp)
| Study Population | Daily Dosage | Duration | Key Outcomes | Reference |
| Healthy Women (35-50 years) | 1g or 5g | 12 weeks | Increased skin water content, decreased transepidermal water loss | |
| Healthy Women (40-65 years) | 10g | 12 weeks | Statistically significant reduction in mean wrinkle length | |
| Middle-aged Women | Not specified | 6 weeks | Improvement in skin wrinkle reduction, elasticity, and moisturization | |
| Healthy Women | 10g | 8 weeks | Significant increase in skin hydration and dermal collagen density |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the function of this compound.
Fibroblast Proliferation Assay
This protocol details the steps to assess the effect of GPHyp on the proliferation of skin fibroblasts cultured on a collagen matrix.
Materials:
-
Primary mouse skin fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), free from low molecular weight hydroxyprolyl peptides
-
This compound peptide
-
Type I collagen solution
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Collagen Gel Preparation: Mix the type I collagen solution with an equal volume of double-concentrated DMEM. Pipette 100 µL of the mixture into each well of a 96-well plate and incubate for 1 hour at 37°C to allow for gelation.
-
Cell Seeding: Culture primary mouse skin fibroblasts in DMEM supplemented with 10% FBS. Suspend the fibroblasts at a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) onto the prepared collagen gels.
-
Treatment: Prepare different concentrations of this compound in DMEM with 10% FBS. Replace the culture medium with the prepared GPHyp solutions. A control group with no added GPHyp should be included.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired duration (e.g., 48, 96, 144 hours).
-
Proliferation Measurement: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the inhibitory activity of GPHyp against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-3)
-
This compound peptide
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of GPHyp in a suitable solvent (e.g., DMSO) and create serial dilutions in Assay Buffer.
-
Prepare the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the diluted MMP enzyme to the control and inhibitor test wells.
-
Add 25 µL of the serially diluted GPHyp to the respective test wells. Add 25 µL of Assay Buffer (with solvent) to the enzyme control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each GPHyp concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways
This compound is believed to exert its biological effects through the modulation of specific intracellular signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a key regulator of ECM homeostasis and is a likely target of GPHyp.
Caption: Proposed signaling pathway of this compound in fibroblasts.
The proposed mechanism involves the binding of GPHyp to a receptor on the fibroblast cell surface, which in turn activates the TGF-β signaling cascade. This leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus to upregulate the transcription of genes encoding for collagen and hyaluronic acid. Concurrently, GPHyp may also suppress the expression of MMPs, further contributing to the net increase in ECM components.
Caption: Experimental workflow for the MMP inhibition assay.
Conclusion and Future Directions
This compound has emerged as a key bioactive peptide with significant potential in the fields of dermatology, regenerative medicine, and drug development. Its well-documented roles in stimulating collagen synthesis, protecting against photoaging, and promoting wound healing make it a compelling candidate for therapeutic and cosmetic applications. The data and protocols presented in this guide provide a solid foundation for researchers and professionals seeking to explore the full potential of this versatile tripeptide.
Future research should focus on elucidating the precise molecular targets and receptor interactions of GPHyp. Further clinical trials with standardized collagen peptide formulations are necessary to establish optimal dosages and long-term efficacy for various applications. Additionally, the development of synthetic GPHyp analogs with enhanced stability and bioavailability could open new avenues for targeted drug delivery and therapeutic interventions.
References
- 1. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure and Chemical Properties of H-Gly-Pro-Hyp-OH
This technical guide provides a comprehensive overview of the tripeptide this compound, a molecule of significant interest in cosmetic and pharmaceutical research. The document details its structural characteristics, chemical properties, a representative synthesis protocol, and its involvement in key biological signaling pathways.
Molecular Structure and Identification
This compound is a tripeptide composed of the amino acids Glycine, Proline, and Hydroxyproline. Its structure is characterized by a peptide bond sequence of Glycine at the N-terminus, followed by Proline and Hydroxyproline, with a free carboxyl group at the C-terminus.
Synonyms: Gly-Pro-Hyp, Glycyl-prolyl-hydroxyproline, Tripeptide-29.[1]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and developmental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉N₃O₅ | [2][3] |
| Molecular Weight | 285.30 g/mol | [2][3] |
| IUPAC Name | (2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
| Appearance | White to off-white powder | |
| pKa (C-terminus, predicted) | 3.18 | |
| pKa (N-terminus, typical range) | ~8.0 - 9.7 | |
| Isoelectric Point (pI, estimated) | ~5.59 (calculated using pKa values of 3.18 for the C-terminus and an estimated 8.0 for the N-terminus) | |
| Solubility | Slightly soluble in water, DMSO, and methanol. To enhance solubility, warming the solution to 37°C and using sonication may be effective. | |
| Stability | The Gly-Pro-Hyp tripeptide is reported to be stable in gastrointestinal fluid and rat plasma. Contiguous Gly-Pro-Hyp units are known to be highly stable and promote the formation of triple-helical structures, characteristic of collagen. | |
| Storage Conditions | Store at -20°C or between 0 - 8°C. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Hyp(tBu)-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Workflow:
Methodology:
-
Resin Preparation: Start with Fmoc-Hyp(tBu)-Wang resin in a reaction vessel.
-
Fmoc Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group from the hydroxyproline residue by treating the resin with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling:
-
Couple Fmoc-Pro-OH to the deprotected hydroxyproline. The coupling is mediated by activating agents such as HBTU and HOBt in the presence of a base like DIPEA in DMF.
-
After washing the resin, repeat the Fmoc deprotection step to remove the protecting group from proline.
-
Couple Fmoc-Gly-OH to the deprotected proline using the same coupling procedure.
-
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and by-products.
-
Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA/H₂O/TIS) to cleave the peptide from the resin and remove the tert-butyl (tBu) protecting group from the hydroxyproline side chain.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization and Lyophilization: Confirm the identity and purity of the purified peptide by mass spectrometry. Lyophilize the pure fractions to obtain the final this compound product as a white powder.
Biological Activity and Signaling Pathways
This compound is a bioactive peptide known to be a constituent of collagen. It has been shown to possess anti-aging properties and may play a role in regulating inflammatory responses. Recent studies suggest that its mechanism of action involves the modulation of key inflammatory signaling pathways, such as the IL-17 and TNF signaling pathways, potentially through interaction with transcription factors like JUN and FOS, which are components of the AP-1 complex.
The precise cell surface receptor that initiates these anti-inflammatory signals is still under investigation, but Gly-Pro-Hyp sequences are known to be recognized by receptors such as Glycoprotein VI (GPVI) on platelets.
Pathway Description:
-
Receptor Binding: this compound is thought to interact with specific cell surface receptors.
-
Signal Transduction: This interaction initiates intracellular signaling cascades.
-
Modulation of Inflammatory Pathways: The peptide has been suggested to regulate the TNF and IL-17 signaling pathways. This regulation may occur through the modulation of downstream transcription factors.
-
AP-1 (JUN/FOS) Involvement: A key point of regulation appears to be the AP-1 transcription factor complex, which is composed of proteins from the JUN and FOS families.
-
Cytokine Regulation: By influencing the activity of AP-1, this compound can potentially modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-17, thereby exerting its anti-inflammatory effects.
This guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into its precise mechanisms of action will be crucial for harnessing its full therapeutic potential.
References
H-Gly-Pro-Hyp-OH: A Technical Guide on the Collagen-Derived Tripeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Hyp-OH, also known as Glycyl-L-prolyl-L-hydroxyproline (GPH), is a significant bioactive tripeptide derived from the enzymatic hydrolysis of collagen.[] As the most fundamental and stable tripeptide unit in the collagen triple helix, GPH is a key marker of collagen metabolism and a potent signaling molecule.[2] Following oral administration of collagen hydrolysates, GPH is absorbed into the bloodstream and reaches target tissues like the skin, where it exerts various physiological effects. Its biological activities, including the stimulation of collagen synthesis, fibroblast proliferation, and anti-aging effects, have positioned it as a compound of high interest in pharmaceuticals, nutricosmetics, and regenerative medicine. This guide provides a comprehensive technical overview of this compound, detailing its properties, biological functions, underlying mechanisms, and the experimental protocols used for its evaluation.
Physicochemical Properties and Synthesis
This compound is a tripeptide with a specific sequence that confers its unique structural and biological properties.
Chemical Identity:
-
Sequence: Gly-Pro-Hyp
-
IUPAC Name: glycyl-L-prolyl-(4R)-4-hydroxy-L-proline
-
Synonyms: Glycylprolylhydroxyproline, Tripeptide-29
-
CAS Number: 2239-67-0
Physical Properties:
-
Molecular Formula: C₁₂H₁₉N₃O₅
-
Molecular Weight: 285.30 g/mol
-
Appearance: White to off-white powder
Synthesis and Production: The primary method for producing this compound is through the enzymatic digestion of collagen, typically sourced from fish scales or other animal by-products. This process utilizes specific collagenases from nonpathogenic bacteria, such as Bacillus species, which recognize and cleave the collagen-specific Gly-Pro-X sequence, resulting in a high yield of Gly-X-Y tripeptides. Further purification steps, including activated carbon columns and ion-exchange chromatography, can be employed to prepare collagen tripeptide (CTP) formulations with enriched GPH content.
Pharmacokinetics and Bioavailability
The oral bioavailability of GPH is a critical factor in its efficacy as a dietary supplement or therapeutic agent. Studies have shown that it can be absorbed intact from the gastrointestinal tract.
-
Stability and Absorption: GPH demonstrates stability in gastrointestinal fluid and rat plasma for at least two hours. It can be transported across the intestinal cell monolayer, suggesting an efficient absorption mechanism.
-
Plasma Kinetics: After oral ingestion of collagen tripeptide supplements, GPH is detected in human blood, appearing in plasma within 5 minutes and reaching peak concentration in 30 to 60 minutes. However, it is considered a minor component detected in blood after the ingestion of general collagen hydrolysates.
-
Metabolism and Bioavailability: GPH can be partially hydrolyzed to the dipeptide Pro-Hyp. In rat models, the absolute oral bioavailability of GPH was found to be 4.4%, which is lower than that of Pro-Hyp (19.3%). Despite this, direct ingestion of GPH-rich CTP results in significantly higher plasma levels of GPH compared to the intake of high molecular weight collagen peptides.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Intragastric (100 mg/kg) | Citation |
|---|---|---|---|
| Absolute Oral Bioavailability | N/A | 4.4% |
| Urinary Excretion | 5.9% ± 2.6% | N/A | |
Biological Activity and Mechanisms of Action
GPH exerts its biological effects primarily by acting as a signaling molecule that modulates fibroblast activity and regulates the extracellular matrix (ECM).
Stimulation of Collagen and Hyaluronic Acid Synthesis
GPH directly stimulates fibroblasts to increase the production of type I collagen and hyaluronic acid. This action helps to maintain the structural integrity and hydration of the skin and other connective tissues. One study reported that GPH can increase the activity of fibroblasts to synthesize type I collagen by as much as 400%.
Anti-Skin Aging Effects
GPH has demonstrated potent anti-photoaging properties. It protects against UVB-induced skin damage by:
-
Reducing MMPs: Decreasing the expression of matrix metalloproteinase-1 (MMP-1) and MMP-3, enzymes that degrade collagen.
-
Improving Skin Properties: Increasing skin elasticity and epidermal thickness while alleviating inflammation.
-
Preventing ECM Reduction: GPH can prevent the decline of ECM-related genes, including those for type I collagen (COL1A1), elastin, and fibronectin.
Wound Healing and Chemotaxis
GPH exhibits chemotactic effects, attracting fibroblasts to sites of injury. This cellular recruitment is a critical step in the wound healing process, promoting tissue repair and regeneration.
Signaling Pathway Modulation
The bioactivity of GPH is mediated through its interaction with fibroblast surface receptors, which triggers intracellular signaling cascades. Key pathways include:
-
Receptor Binding: GPH binds to fibroblast receptors such as CD44, α2β1 integrin, and Discoidin Domain Receptors (DDR1/2).
-
Downstream Signaling: This binding activates the TGF-β/Smad and MAPK/ERK pathways.
-
Gene Expression: Activation of these pathways upregulates the synthesis of Type I collagen, elastin, and hyaluronic acid, leading to ECM remodeling.
-
Inflammatory Regulation: Network pharmacology analysis suggests GPH may also interact with transcription factors JUN and FOS and regulate the IL-17 and TNF signaling pathways, contributing to its anti-inflammatory effects.
Table 2: Summary of Biological Effects and Quantitative Data
| Biological Effect | Key Finding | Organism/Model | Citation |
|---|---|---|---|
| Collagen Synthesis | Increased fibroblast activity to synthesize type I collagen by 400%. | In vitro | |
| Anti-Photoaging | Comparable anti-photoaging activity to high-content collagen hydrolysates. | UV-induced photoaging mice | |
| Pharmacokinetics | AUC of GPH in plasma was ~39 times higher after CTP ingestion vs. general collagen peptide. | Human |
| Fibroblast Proliferation | Stimulated proliferation of fibroblasts cultured on collagen gel at 200 µM. | Mouse primary fibroblasts | |
Mandatory Visualizations
Caption: Signaling cascade of this compound in fibroblasts.
Key Experimental Protocols
This section details standardized methodologies for assessing the bioactivity and presence of this compound.
In Vitro Collagen Synthesis Assay (Sirius Red Method)
This protocol quantifies total collagen production by fibroblasts in cell culture.
-
Cell Culture:
-
Seed human dermal fibroblasts onto 96-well tissue culture plates.
-
Culture cells in DMEM supplemented with Fetal Bovine Serum (FBS) until they reach a hyperconfluent state to maximize matrix deposition.
-
-
Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for a predetermined period (e.g., 48-72 hours) to allow for collagen synthesis and deposition.
-
-
Staining:
-
Remove the culture medium (can be saved for analysis of secreted collagen).
-
Wash the cell layer gently with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with Sirius Red dye solution (e.g., 0.1% Sirius Red in saturated picric acid) for 1-2 hours at room temperature. This dye specifically binds to collagen fibers.
-
-
Quantification:
-
Wash away unbound dye with 0.1M HCl until the wash solution is clear.
-
Solubilize the bound dye by adding 0.5M NaOH to each well.
-
Transfer the solubilized dye solution to a new 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate collagen content relative to a standard curve prepared with known concentrations of collagen.
-
Caption: Workflow for the Sirius Red collagen quantification assay.
Fibroblast Proliferation Assay
This assay measures the effect of GPH on the growth and proliferation of fibroblasts.
-
Cell Culture:
-
Seed mouse or human skin fibroblasts (e.g., 5 x 10³ cells/well) into a 96-well plate. For specific applications, cells can be cultured on collagen gel-coated plates.
-
Use DMEM supplemented with FBS that has been cleared of low molecular weight hydroxyprolyl peptides to avoid confounding results, as commercial FBS can contain significant levels of Pro-Hyp.
-
-
Treatment:
-
Add this compound to the culture medium at various concentrations (e.g., 0-1000 nmol/mL).
-
Include appropriate controls (vehicle, positive control like PDGF).
-
-
Incubation:
-
Culture the cells for a specified time course (e.g., monitoring every 48 hours for up to 144 hours).
-
-
Quantification:
-
At each time point, add a cell proliferation reagent (e.g., Cell Counting Kit-8) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Plot cell growth over time to assess the proliferative effect of GPH.
-
Quantification of GPH in Blood Plasma by LC-MS/MS
This protocol provides a highly sensitive and specific method for measuring GPH levels in biological samples.
-
Sample Collection:
-
Collect blood samples from subjects at various time points after ingestion of a collagen-containing product.
-
Centrifuge the blood to separate the plasma.
-
-
Sample Preparation:
-
Deproteinize the plasma samples, typically by adding a solvent like acetonitrile, to precipitate larger proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the peptides.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into a Liquid Chromatography (LC) system.
-
Use a suitable column (e.g., C18) to separate the peptides based on their physicochemical properties.
-
Elute the peptides using a binary gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile).
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Set the instrument to monitor for the specific mass-to-charge ratio (m/z) transitions of GPH.
-
Quantify the amount of GPH in the sample by comparing its signal intensity to that of a known concentration of a GPH standard.
-
Caption: General workflow for LC-MS/MS quantification of GPH.
Conclusion
This compound is a well-characterized, bioactive tripeptide that serves as a fundamental building block of collagen and a potent signaling molecule. Its ability to be absorbed orally and stimulate key regenerative processes in fibroblasts makes it a highly valuable ingredient for applications targeting skin health, anti-aging, and wound healing. The robust data on its pharmacokinetics and mechanisms of action, particularly its role in activating the TGF-β/Smad and MAPK/ERK pathways, provide a strong scientific foundation for its use in drug development and advanced cosmeceuticals. Further research focusing on optimizing delivery systems and exploring its synergistic effects with other bioactive compounds will continue to expand its therapeutic potential.
References
The Ubiquitous Gly-Pro-Hyp Tripeptide: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Pro-Hyp (Glycine-Proline-Hydroxyproline) tripeptide is a fundamental building block of collagen, the most abundant protein in the animal kingdom. Its discovery and characterization have been pivotal in understanding the structure and function of collagen and the broader extracellular matrix. Beyond its structural role, this simple tripeptide has emerged as a bioactive molecule with significant implications for cell signaling and tissue regeneration. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological activities of Gly-Pro-Hyp sequences, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Discovery and Natural Occurrence
The journey to understanding the significance of the Gly-Pro-Hyp sequence is intrinsically linked to the study of collagen's unique triple-helical structure. Early research in the mid-20th century, utilizing techniques like X-ray fiber diffraction, revealed that collagen's primary structure is characterized by a repeating Gly-X-Y amino acid sequence, where X and Y are often proline and hydroxyproline, respectively[1]. The high prevalence of glycine at every third position is a strict requirement for the formation of the tightly packed triple helix[1].
Subsequent crystallographic studies of collagen-model peptides, such as (Gly-Pro-Hyp)n, provided high-resolution insights into the collagen molecule. These studies were instrumental in refining the understanding of collagen's helical symmetry, suggesting a 7/2 helical model over the previously accepted 10/3 model[2]. The Gly-Pro-Hyp sequence is the most typical repeating unit in collagen and is crucial for the stability of the triple helix[2]. The hydroxylation of proline to hydroxyproline in the Y position, a post-translational modification catalyzed by prolyl 4-hydroxylase, is particularly important for this stability.
The natural abundance of Gly-Pro-Hyp varies among different collagen types and tissues. It is particularly enriched in the fibrillar collagens (Types I, II, and III) that provide structural support to tissues like skin, bone, and cartilage. The frequency of the Gly-Pro-Hyp triplet in collagen is approximately 10%. Upon oral ingestion of collagen hydrolysates, Gly-Pro-Hyp and its dipeptide metabolite Pro-Hyp are absorbed into the bloodstream, where they can exert biological effects.
Quantitative Data on Gly-Pro-Hyp
The following table summarizes key quantitative data related to the occurrence and bioavailability of Gly-Pro-Hyp sequences.
| Parameter | Value | Source Organism/System | Reference |
| Frequency in Collagen | ~10% | General | |
| Content in Collagen Tripeptide (CTP) | 3.2% | CTP | |
| AUC of Gly-Pro-Hyp (High GPX-CH vs. Low GPX-CH) | 65.07-fold higher | Mice | |
| Absolute Oral Bioavailability of Gly-Pro-Hyp | 4.4% | Rats | |
| Plasma Concentration of Pro-Hyp from Gly-Pro-Hyp | High | Humans |
Biological Significance and Signaling Pathways
Beyond its structural role, the Gly-Pro-Hyp tripeptide and its derivatives are bioactive molecules that can influence cellular behavior through various signaling pathways. Oral administration of collagen hydrolysates rich in Gly-Pro-Hyp has been shown to have anti-photoaging effects by increasing hyaluronic acid and collagen content in the skin and improving skin elasticity.
Key Signaling Pathways:
-
TGF-β/Smad Pathway: Gly-Pro-Hyp can engage fibroblast receptors, such as CD44 and integrin α2β1, leading to the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a central regulator of extracellular matrix protein synthesis, including collagen and elastin, and plays a crucial role in tissue repair and regeneration.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another downstream target of Gly-Pro-Hyp signaling in fibroblasts. Activation of this pathway contributes to cell proliferation, differentiation, and survival.
-
IL-17 and TNF Signaling Pathways: Network pharmacology analyses suggest that Gly-Pro-Hyp may interact with the transcription factors JUN and FOS, which in turn can regulate the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. These pathways are involved in inflammatory responses, and their modulation by Gly-Pro-Hyp may contribute to its anti-inflammatory effects in the context of skin photoaging.
-
Discoidin Domain Receptors (DDRs): DDR1 and DDR2 are receptor tyrosine kinases that specifically recognize and are activated by collagen. While the primary binding motif for DDRs on fibrillar collagens is the GVMGFO sequence (where O is hydroxyproline), the broader context of the collagen triple helix, rich in Gly-Pro-Hyp repeats, is essential for receptor activation and downstream signaling that influences cell adhesion, migration, and proliferation.
Experimental Protocols
The identification, characterization, and synthesis of Gly-Pro-Hyp sequences rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Collagenase Digestion for Gly-Pro-Hyp Liberation
This protocol describes the enzymatic digestion of collagen to release Gly-Pro-Hyp tripeptides.
Principle: Bacterial collagenases are proteases that specifically cleave the peptide bond between a neutral amino acid and glycine in the Pro-X-Gly-Pro sequence, which is abundant in collagen. This enzymatic digestion breaks down the collagen triple helix into smaller peptide fragments, including Gly-Pro-Hyp.
Methodology:
-
Sample Preparation: Homogenize the tissue sample (e.g., skin, cartilage) in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5).
-
Enzyme Addition: Add purified bacterial collagenase (e.g., from Clostridium histolyticum) to the tissue homogenate. The optimal enzyme-to-substrate ratio should be determined empirically but typically ranges from 1:50 to 1:200 (w/w).
-
Incubation: Incubate the mixture at 37°C with gentle agitation for 4-18 hours. The incubation time can be optimized based on the tissue type and desired degree of digestion.
-
Enzyme Inactivation: Stop the reaction by heating the sample at 100°C for 10 minutes or by adding a chelating agent like EDTA to sequester Ca2+, which is essential for collagenase activity.
-
Peptide Extraction: Centrifuge the digest to remove any undigested material. The supernatant containing the liberated peptides can be collected for further analysis.
-
Analysis: The resulting peptide mixture can be analyzed by techniques such as HPLC or mass spectrometry to identify and quantify the Gly-Pro-Hyp tripeptide.
Edman Degradation for Peptide Sequencing
This protocol outlines the classical method for determining the amino acid sequence of a peptide, including those containing the Gly-Pro-Hyp motif.
Principle: Edman degradation is a stepwise process that removes one amino acid at a time from the N-terminus of a peptide. The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and then identified. This cycle is repeated to determine the sequence.
Methodology:
-
Coupling: The peptide is reacted with PITC under mildly alkaline conditions (pH ~9.0) to form a phenylthiocarbamoyl (PTC)-peptide derivative.
-
Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
-
Conversion: The thiazolinone derivative is extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
Mass Spectrometry for Gly-Pro-Hyp Identification and Quantification
This protocol details the use of mass spectrometry for the precise identification and quantification of the Gly-Pro-Hyp tripeptide.
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to generate gas-phase peptide ions. Tandem mass spectrometry (MS/MS) is then employed to fragment the peptide ions and generate a characteristic fragmentation pattern that allows for sequence determination.
Methodology:
-
Sample Preparation: The peptide sample, obtained from collagen digestion or synthesis, is dissolved in a suitable solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and formic acid for ESI).
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized.
-
MS1 Analysis: An initial mass spectrum (MS1) is acquired to determine the m/z of the intact peptide ions. The theoretical m/z of the protonated Gly-Pro-Hyp ion ([M+H]+) is approximately 286.13.
-
Tandem MS (MS/MS) Analysis: The ion corresponding to Gly-Pro-Hyp is selected in the first mass analyzer and then fragmented in a collision cell by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Analysis: The resulting fragment ions are analyzed in the second mass analyzer to generate an MS/MS spectrum. The fragmentation pattern will show characteristic b- and y-ions that confirm the sequence Gly-Pro-Hyp.
-
Quantification: For quantitative analysis, a stable isotope-labeled internal standard of Gly-Pro-Hyp is often used. The ratio of the peak areas of the endogenous and labeled peptides is used to calculate the concentration of Gly-Pro-Hyp in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
This protocol describes the use of NMR spectroscopy to determine the three-dimensional structure of Gly-Pro-Hyp-containing peptides in solution.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of the atoms in a peptide, its conformation and dynamics can be determined at atomic resolution.
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically water (with a small percentage of D2O for the lock signal) or a buffer solution, to a concentration of 0.1-1 mM.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D NMR experiments for peptide structure determination include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., 13C or 15N), which is particularly useful for resolving spectral overlap in 1H NMR spectra.
-
-
Data Processing and Analysis: The NMR data are processed, and the resonances are assigned to specific atoms in the peptide sequence.
-
Structure Calculation: The distance constraints obtained from NOESY experiments, along with dihedral angle constraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
Solid-Phase Peptide Synthesis (SPPS) of Gly-Pro-Hyp
This protocol provides a general workflow for the chemical synthesis of the Gly-Pro-Hyp tripeptide.
Principle: Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This method allows for the efficient synthesis of peptides with a defined sequence.
Methodology:
-
Resin Preparation: An appropriate resin (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
First Amino Acid Coupling: The C-terminal amino acid (Hyp) with its N-terminus protected (e.g., with an Fmoc group) is coupled to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound Hyp is removed by treatment with a base, typically 20% piperidine in DMF, to expose the free amine for the next coupling reaction.
-
Second Amino Acid Coupling: The next protected amino acid (Pro) is coupled to the deprotected N-terminus of the resin-bound Hyp.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the final amino acid (Gly).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treatment with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Signaling Pathways
Caption: Gly-Pro-Hyp Signaling Cascade in Fibroblasts.
Experimental Workflows
Caption: Key Experimental Workflows for Gly-Pro-Hyp Analysis.
Conclusion
The Gly-Pro-Hyp tripeptide, once primarily recognized for its structural role in collagen, is now appreciated as a key bioactive molecule with diverse physiological functions. Its discovery and ongoing research have illuminated fundamental aspects of protein structure, cell biology, and tissue homeostasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development. A thorough understanding of the biology and analytical chemistry of Gly-Pro-Hyp will undoubtedly continue to fuel innovations in regenerative medicine, nutricosmetics, and the development of novel therapeutics targeting collagen-related pathologies.
References
The Pivotal Role of H-Gly-Pro-Hyp-OH in Collagen Synthesis and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide H-Gly-Pro-Hyp-OH, a fundamental and highly stable component of collagen, is emerging as a key bioactive molecule in the regulation of collagen homeostasis.[1] Its significance extends beyond being a mere structural component, as it actively participates in signaling cascades that influence collagen synthesis and stability. This technical guide provides an in-depth exploration of the multifaceted role of this compound, offering a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Bioavailability and Pharmacokinetics
Following oral administration, this compound is absorbed and detected in the bloodstream, indicating its systemic availability.[1] However, its oral bioavailability is relatively low, with studies in rats showing it to be around 4.4%.[2][3][4] This is attributed to a significant first-pass metabolism. Despite this, the detection of intact Gly-Pro-Hyp in plasma, peaking within 30-60 minutes of ingestion, confirms its ability to reach target tissues like the skin.
Table 1: Pharmacokinetic Parameters of Gly-Pro-Hyp in Rats
| Parameter | Value | Reference |
| Intravenous Dose | 5 mg/kg | |
| Intragastric Dose | 100 mg/kg | |
| Absolute Oral Bioavailability | 4.4% | |
| Urinary Excretion (after IV admin) | 5.9% ± 2.6% |
Mechanism of Action: Stimulating Collagen Synthesis
This compound exerts its primary effects by directly influencing fibroblast activity, the primary cell type responsible for collagen production. Upon reaching the dermal tissue, this tripeptide engages with fibroblast surface receptors, including CD44, α2β1 integrin, and Discoidin Domain Receptors 1 and 2 (DDR1/2). This interaction initiates intracellular signaling cascades that are pivotal for the upregulation of extracellular matrix (ECM) components.
Key Signaling Pathways
Two major signaling pathways are activated by this compound in fibroblasts:
-
TGF-β/Smad Pathway: This pathway is a central regulator of collagen gene expression. The binding of this compound to its receptors can trigger the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to act as transcription factors for type I collagen and other ECM genes.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also implicated in the cellular response to this compound. Activation of this pathway can lead to increased cell proliferation and the expression of genes involved in matrix remodeling.
Signaling cascade of this compound in fibroblasts.
Enhancing Collagen Stability
Beyond stimulating its synthesis, this compound is integral to the stability of the collagen triple helix. The repeating Gly-X-Y sequence, where X is often proline and Y is hydroxyproline, is fundamental to collagen's unique structure. The hydroxyproline residue, in particular, plays a critical role in stabilizing the triple helix through hydrogen bonding. The inherent stability of the Gly-Pro-Hyp sequence makes it resistant to degradation by many serum proteases.
Furthermore, in vivo studies on photoaged mice have demonstrated that oral administration of collagen hydrolysates rich in Gly-Pro-Hyp can lead to a significant increase in collagen content and improved skin elasticity. This is accompanied by a decrease in the levels of matrix metalloproteinases (MMP-1 and MMP-3), enzymes responsible for collagen degradation.
Table 2: Effects of High Gly-Pro-Xaa Collagen Hydrolysate (HCH) in Photoaged Mice
| Parameter | Observation | Reference |
| Hyaluronic Acid Content | Increased | |
| Collagen Content | Increased | |
| Skin Elasticity | Improved | |
| Epidermal Thickness | Improved | |
| Inflammation | Alleviated | |
| MMP-1 and MMP-3 Content | Decreased |
Experimental Protocols
Quantification of Collagen Synthesis in Cell Culture
A common method to quantify collagen production by cultured fibroblasts is through Sirius Red staining.
Materials:
-
Cultured fibroblasts in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Sirius Red/Fast Green Staining Solution
-
Dye Extraction Buffer (e.g., 0.1 M NaOH)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed and culture fibroblasts to the desired confluency. Apply experimental treatments with this compound as required.
-
Fixation: Remove the culture medium and fix the cells with a suitable fixative.
-
Washing: Wash the wells twice with PBS to remove the fixative.
-
Staining: Incubate the cells with Sirius Red/Fast Green Staining Solution for 30-60 minutes at room temperature.
-
Washing: Wash the wells thoroughly with distilled water to remove unbound dye.
-
Dye Elution: Add Dye Extraction Buffer to each well and incubate to elute the bound dyes.
-
Absorbance Measurement: Read the absorbance of the eluate at 540 nm (for Sirius Red bound to collagen) and 605 nm (for Fast Green bound to non-collagenous proteins).
-
Calculation: Calculate the amount of collagen and non-collagenous protein based on the absorbance values and their respective color equivalence values.
Workflow for Sirius Red-based collagen quantification.
Assessment of Collagen Stability
Collagen stability can be assessed by monitoring its degradation under various conditions using techniques like Fourier Transform Infrared Spectroscopy (FTIR), UV-Vis spectrophotometry, and differential scanning calorimetry.
General Protocol:
-
Sample Preparation: Disperse collagen into the formulation or solution to be tested.
-
Exposure to Conditions: Expose the samples to controlled environmental conditions such as varying temperature, light, and humidity.
-
Regular Monitoring: At set time intervals, analyze the samples for signs of degradation.
-
Analysis Techniques:
-
FTIR: To detect changes in the molecular structure of collagen.
-
UV-Vis Spectrophotometry: To monitor changes in color or turbidity, which can indicate degradation.
-
Differential Scanning Calorimetry (DSC): To determine the denaturation temperature of the collagen, a key indicator of its thermal stability.
-
Conclusion
This compound is a bioactive tripeptide with a scientifically substantiated, dual role in promoting both the synthesis and stability of collagen. Its ability to be absorbed systemically and to activate key signaling pathways in fibroblasts makes it a compelling molecule for applications in dermatology, nutricosmetics, and regenerative medicine. The detailed understanding of its mechanisms of action and the availability of robust experimental protocols for its evaluation will undoubtedly facilitate further research and the development of innovative therapeutic and cosmetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacokinetics-of-collagen-dipeptides-gly-pro-and-pro-hyp-and-tripeptides-gly-pro-hyp-in-rats - Ask this paper | Bohrium [bohrium.com]
The Journey of a Collagen Tripeptide: A Technical Guide to the Bioavailability and Metabolic Fate of Orally Administered H-Gly-Pro-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Pro-Hyp-OH (Glycyl-Prolyl-Hydroxyproline), a key component of collagen, has garnered significant attention for its potential bioactive properties. Understanding its journey through the body after oral administration is paramount for its development as a therapeutic agent or a functional food ingredient. This technical guide provides an in-depth analysis of the bioavailability and metabolic fate of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Bioavailability and Pharmacokinetics
Following oral administration, this compound is absorbed from the gastrointestinal tract and becomes systemically available. However, its bioavailability is influenced by several factors, including enzymatic stability and potential first-pass metabolism.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound determined in preclinical studies.
| Parameter | Value | Species | Dosage | Administration Route | Source |
| Absolute Oral Bioavailability | 4.4% | Rat | 100 mg/kg | Intragastric | [1][2] |
| Urinary Excretion (after IV) | 5.9% ± 2.6% of dose | Rat | 5 mg/kg | Intravenous | [1][2] |
Note: Bioavailability and excretion values can vary based on the formulation and the physiological state of the subject.
Metabolic Fate
Once absorbed, this compound undergoes metabolic transformation. A significant portion of the tripeptide is hydrolyzed into its constituent dipeptide, Pro-Hyp, which is also bioactive.
Metabolite Profile
| Parent Compound | Primary Metabolite | Metabolic Reaction | Significance | Source |
| This compound | Pro-Hyp | Hydrolysis | The resulting dipeptide, Pro-Hyp, exhibits its own biological activities. | [1] |
Studies suggest that this compound exhibits a higher degree of first-pass metabolism compared to Pro-Hyp. The biotransformation of this compound to Pro-Hyp appears to result in similar pharmacokinetic behavior as orally administered Pro-Hyp alone.
Experimental Protocols
The characterization of the bioavailability and metabolic fate of this compound relies on a series of well-defined experimental protocols.
In Vivo Pharmacokinetic Studies in Rats
This protocol outlines the methodology for determining the bioavailability and pharmacokinetic profile of this compound in a rat model.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Administration:
-
Intravenous (IV): A single dose of this compound (e.g., 5 mg/kg) is administered via the tail vein to determine the systemic clearance and volume of distribution.
-
Oral (Intragastric): A single dose of this compound (e.g., 100 mg/kg) is administered by gavage to assess oral absorption and bioavailability.
-
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine is also collected over a specified period to determine renal excretion.
-
Sample Analysis: Plasma and urine concentrations of this compound and its metabolites are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
This assay is crucial for predicting the intestinal absorption of this compound.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable supports to form a differentiated monolayer that mimics the intestinal epithelium.
-
Assay Procedure:
-
This compound is added to the apical (AP) side of the Caco-2 monolayer.
-
Samples are collected from the basolateral (BL) side at various time points to measure the transport of the peptide across the cell layer.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
-
-
Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices.
-
Sample Preparation: Plasma and urine samples are typically subjected to protein precipitation followed by solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The extracted analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of acidified water and acetonitrile.
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Signaling Pathways and Biological Activities
Recent research has begun to elucidate the molecular mechanisms through which this compound and its metabolite Pro-Hyp exert their biological effects, particularly in dermal fibroblasts.
Fibroblast Activation
This compound has been shown to influence key signaling pathways in fibroblasts, leading to the upregulation of extracellular matrix proteins.
References
The Bioactive Collagen Peptide H-Gly-Pro-Hyp-OH: A Deep Dive into its Mechanism of Action in Skin Aging
Abstract
The tripeptide H-Gly-Pro-Hyp-OH (GPH), a primary constituent of collagen hydrolysates, has emerged as a key bioactive molecule in the mitigation of skin aging. This technical guide elucidates the intricate mechanisms through which GPH exerts its anti-aging effects at the cellular and molecular levels. We will explore its influence on extracellular matrix (ECM) homeostasis, delve into the specific signaling cascades it modulates, and provide a comprehensive overview of the experimental evidence that substantiates its efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of dermatology, cosmetology, and regenerative medicine.
Introduction: The Role of Collagen Peptides in Skin Health
Skin aging is a multifactorial process characterized by a progressive decline in the structural integrity of the dermal extracellular matrix (ECM), leading to the formation of wrinkles, loss of elasticity, and reduced hydration. Collagen, the most abundant protein in the skin, is central to its youthful appearance and resilience. The degradation of collagen by matrix metalloproteinases (MMPs) and a diminished capacity of dermal fibroblasts to synthesize new collagen are hallmarks of aged skin.
Orally ingested hydrolyzed collagen is broken down into smaller peptides, which are then absorbed into the bloodstream. Among these, the tripeptide Gly-Pro-Hyp (GPH) has been identified as a key bioactive component that reaches the skin and other tissues. Unlike inert collagen fragments, GPH actively stimulates cellular responses, making it a focal point of research in anti-aging strategies.
Mechanism of Action: How GPH Rejuvenates the Skin
The anti-aging activity of GPH is primarily attributed to its ability to stimulate dermal fibroblasts, the primary cell type responsible for producing and organizing the ECM. This stimulation results in a dual effect: the enhanced synthesis of crucial ECM components and the modulation of enzymatic activity that governs ECM turnover.
Stimulation of Extracellular Matrix Synthesis
GPH has been demonstrated to significantly upregulate the production of key macromolecules in the dermis, thereby reinforcing the skin's structural framework.
-
Collagen Synthesis: GPH directly promotes the synthesis of type I collagen by fibroblasts. Studies have shown that GPH can increase the expression of collagen genes and the subsequent protein production, leading to a denser and more organized collagen network in the dermis.
-
Hyaluronic Acid Synthesis: Hyaluronic acid (HA) is a glycosaminoglycan with a remarkable capacity to retain water, making it essential for skin hydration and turgor. GPH has been shown to enhance the production of HA by upregulating the expression of hyaluronic acid synthase 2 (HAS2) in dermal fibroblasts. This increased HA content contributes to improved skin moisture and a reduction in the appearance of fine lines.
-
Elastin Synthesis: While the primary focus has been on collagen and HA, some evidence suggests that GPH may also positively influence the production of elastin, another critical protein for skin elasticity.
Modulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes responsible for the degradation of ECM proteins. In aged or photoaged skin, the activity of MMPs, particularly MMP-1 (collagenase) and MMP-3 (stromelysin-1), is elevated, leading to accelerated collagen breakdown. GPH helps to counteract this process by downregulating the expression and activity of these enzymes, thereby preserving the existing collagen network.
Cellular Signaling Pathways
The stimulatory effects of GPH on fibroblasts are not passive but are mediated through the activation of specific intracellular signaling pathways. While the precise cell surface receptor for GPH is still under investigation, the downstream consequences of its interaction with fibroblasts are becoming clearer. It is hypothesized that GPH binds to a receptor on the fibroblast membrane, initiating a signaling cascade that ultimately leads to the activation of transcription factors responsible for the expression of ECM-related genes.
Caption: GPH signaling cascade in dermal fibroblasts.
Recent studies have identified potential signaling pathways involved in GPH's mechanism of action.[1] It is suggested that GPH may interact with fibroblast receptors such as CD44 and integrin α2β1.[1] This interaction is thought to trigger downstream signaling cascades, including the TGF-β/Smad and MAPK/ERK pathways.[1] These pathways converge on the activation of transcription factors like AP-1 (composed of JUN and FOS proteins), which in turn regulate the expression of genes involved in ECM remodeling.[2] Specifically, these transcription factors can upregulate the expression of COL1A1 (the gene for type I collagen) and HAS2, while downregulating the expression of MMP1 and MMP3.
Quantitative Data on the Efficacy of GPH
The following tables summarize the quantitative findings from key studies investigating the effects of GPH on skin-related parameters.
| In Vitro Study | Cell Type | GPH Concentration | Key Finding | Reference |
| H₂O₂-Induced Aging | Dermal Fibroblasts | Not specified | Prevents reduction in COL1A, elastin, and fibronectin gene expression | [3] |
| Fibroblast Proliferation | Mouse Skin Fibroblasts | 200 µM (for Pro-Hyp) | Stimulated proliferation of fibroblasts on collagen gel |
| In Vivo Study (Animal Model) | Animal Model | Dosage/Administration | Key Findings | Reference |
| UV-Induced Photoaging | Mice | Oral ingestion of high GPH-content collagen hydrolysates | - Increased hyaluronic acid and collagen content- Improved skin elasticity- Reduced epidermal thickness- Decreased MMP-1 and MMP-3 content- 65-fold higher AUC for GPH absorption compared to low-GPH hydrolysates |
| Human Clinical Study | Study Design | Dosage/Administration | Duration | Key Findings | Reference |
| Anti-Aging Effects | Randomized Controlled Trials | 1,000-2,500 mg/day of high-GPH tripeptides | 8-12 weeks | - Increased dermal collagen density- Enhanced skin hydration and elasticity- Reduction in wrinkle depth and surface roughness |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies employed in representative studies on GPH.
In Vitro Assessment of GPH on Dermal Fibroblasts
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Senescence: To mimic cellular aging, HDFs can be treated with a pro-oxidant such as hydrogen peroxide (H₂O₂). For example, cells are exposed to a sublethal concentration of H₂O₂ for a defined period (e.g., 2 hours).
-
GPH Treatment: Following the pro-aging stimulus, the cells are treated with varying concentrations of GPH for a specified duration (e.g., 24-48 hours).
-
Gene Expression Analysis (qPCR): Total RNA is extracted from the HDFs, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (qPCR) is then used to measure the relative expression levels of target genes, such as COL1A1, HAS2, MMP1, and MMP3, using a housekeeping gene (e.g., GAPDH) for normalization.
-
Protein Analysis (ELISA/Western Blot): The secretion of proteins such as procollagen type I and hyaluronic acid into the culture medium can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). Intracellular protein levels and the activation of signaling molecules (e.g., phosphorylated ERK, Smad) can be assessed by Western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Ingestion of AP Collagen Peptide Leads to Systemic Absorption of Gly-Pro-Hyp, Alleviating H2O2-Induced Dermal Fibroblast Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by H-Gly-Pro-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Pro-Hyp-OH (GPH), a significant component of absorbed collagen hydrolysates, is emerging as a key bioactive molecule with notable effects on cellular behavior, particularly in dermal fibroblasts. This technical guide provides a comprehensive overview of the core intracellular signaling pathways activated by GPH. Evidence strongly indicates that GPH primarily exerts its effects through the activation of the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to the synthesis of extracellular matrix (ECM) components, cell proliferation, and tissue regeneration. This document summarizes the current understanding of these mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to support further research and development in cosmetics, nutraceuticals, and therapeutic applications.
Core Signaling Pathways Activated by this compound
This compound (GPH) functions as a signaling molecule that interacts with receptors on the cell surface, primarily on fibroblasts, to initiate a cascade of intracellular events. The most well-documented pathways are the TGF-β/Smad and MAPK/ERK pathways, which are critical for skin regeneration and maintenance.[1] There is also preliminary, indirect evidence suggesting a potential influence on other pathways such as the PI3K/Akt pathway and inflammatory signaling cascades involving Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17).
TGF-β/Smad Pathway
The TGF-β signaling pathway is a crucial regulator of cellular processes including cell growth, differentiation, and the production of the extracellular matrix. GPH is understood to engage with fibroblast surface receptors, such as CD44, α2β1 integrin, and Discoidin Domain Receptors (DDR1/2), which in turn activates the canonical TGF-β/Smad signaling cascade.[1]
The activation sequence is as follows:
-
Receptor Binding: GPH's interaction with cell surface receptors leads to the activation of the TGF-β receptor complex.
-
Receptor Phosphorylation: The activated type II TGF-β receptor phosphorylates and activates the type I receptor.
-
Smad Phosphorylation: The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.
-
Smad Complex Formation: Phosphorylated Smad2/3 form a complex with the common-mediator Smad (co-Smad), Smad4.
-
Nuclear Translocation and Gene Transcription: This Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements in the promoter regions of target genes. This leads to the upregulation of genes encoding for ECM proteins like type I collagen and elastin.[1]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinase (ERK) pathway, is another key signaling route activated by GPH in fibroblasts.[1] This pathway is primarily involved in regulating cell proliferation and survival.
The activation of this pathway by GPH is thought to proceed as follows:
-
Receptor Activation: Similar to the TGF-β pathway, GPH binding to fibroblast receptors initiates the signaling cascade.
-
Upstream Kinase Activation: This leads to the sequential activation of a kinase cascade, beginning with Ras, followed by Raf, and then MEK (MAPK/ERK kinase).
-
ERK Phosphorylation: MEK phosphorylates and activates ERK (also known as p44/42 MAPK).
-
Nuclear Translocation and Transcription Factor Activation: Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates various transcription factors, such as c-Jun and c-Fos.
-
Gene Expression: This leads to the expression of genes that promote cell proliferation and survival.
Other Potential Pathways (PI3K/Akt, TNF, IL-17)
While direct experimental evidence for the activation of the PI3K/Akt pathway by GPH is limited, this pathway is a central regulator of cell survival and metabolism and is often co-regulated with the MAPK/ERK pathway. Further investigation is warranted to determine if GPH also modulates this cascade.
Network pharmacology analyses have suggested a potential interaction of GPH with components of the TNF and IL-17 signaling pathways, which are critical in inflammatory responses. One study suggested that GPH might interact with the transcription factors JUN and FOS, which can be downstream of these pathways, in the context of anti-photoaging. However, these findings are predictive and await direct experimental validation.
Quantitative Data on GPH-Mediated Cellular Responses
Direct quantitative data on the phosphorylation of specific signaling proteins in the TGF-β and MAPK pathways upon GPH stimulation is not extensively available in the public domain. However, studies on GPH and related collagen peptides have quantified downstream effects on gene expression, providing indirect evidence of pathway activation.
Table 1: Effects of this compound and Related Peptides on Gene Expression in Dermal Fibroblasts
| Peptide | Cell Type | Treatment Conditions | Target Gene | Fold Change/Effect | Reference |
| This compound | Human Dermal Fibroblasts | H₂O₂-induced stress model | COL1A1, Elastin, Fibronectin | Prevents H₂O₂-induced reduction | [2] |
| Pro-Hyp | Human Dermal Fibroblasts | 200 nmol/mL | HAS2 mRNA | 2.3-fold increase |
Table 2: Effects of this compound and Related Peptides on Cellular Processes
| Peptide | Cell Type | Treatment Conditions | Cellular Process | Quantitative Effect | Reference |
| Pro-Hyp | Human Dermal Fibroblasts | 200 nmol/mL | Cell Proliferation | 1.5-fold increase | |
| Pro-Hyp | Human Dermal Fibroblasts | 200 nmol/mL | Hyaluronic Acid Synthesis | 3.8-fold increase |
Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the study of GPH-activated signaling pathways.
Western Blot Analysis for Phosphorylated Smad2 and ERK
This protocol is designed to detect the activation of the TGF-β and MAPK pathways by assessing the phosphorylation status of Smad2 and ERK1/2.
3.1.1. Cell Culture and Treatment
-
Culture human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to reduce basal signaling activity.
-
Treat cells with this compound at various concentrations (e.g., 10, 50, 100 µM) for different time points (e.g., 15, 30, 60 minutes). Include an untreated control.
3.1.2. Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.
3.1.3. SDS-PAGE and Immunoblotting
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Smad2 (Ser465/467), total Smad2, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the expression of genes downstream of the activated signaling pathways, such as COL1A1 (Type I Collagen).
3.2.1. Cell Culture and Treatment
-
Follow the same procedure as for Western blot analysis (Section 3.1.1), but typically treat cells for longer periods (e.g., 6, 12, 24 hours) to allow for gene transcription.
3.2.2. RNA Extraction and cDNA Synthesis
-
After treatment, lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.
3.2.3. qPCR
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., COL1A1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green qPCR master mix.
-
Example Primer Sequences (Human):
-
COL1A1 Forward: 5'-GCT GAC GCA GAC CAC ATG AA-3'
-
COL1A1 Reverse: 5'-GCA GCC TGG AAT AGA CAC GTC T-3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene and the untreated control.
Conclusion and Future Directions
The tripeptide this compound is a bioactive molecule that demonstrates significant potential in modulating fibroblast activity. The primary mechanisms of action identified to date involve the activation of the TGF-β/Smad and MAPK/ERK signaling pathways, leading to increased ECM synthesis and cell proliferation. While the evidence for these pathways is compelling, there is a need for more detailed quantitative studies to fully elucidate the dose- and time-dependent activation of specific signaling intermediates.
Future research should focus on:
-
Quantitative Proteomics: To obtain precise measurements of protein phosphorylation (e.g., p-Smad2, p-ERK) in response to GPH.
-
Receptor Identification: To definitively identify the specific cell surface receptors that bind GPH and initiate these signaling cascades.
-
Pathway Crosstalk: To investigate the potential interplay between the TGF-β, MAPK, and PI3K/Akt pathways upon GPH stimulation.
-
In Vivo Validation: To confirm the activation of these pathways in in vivo models of skin aging and wound healing.
-
Inflammatory Pathway Investigation: To experimentally validate the predicted effects of GPH on TNF and IL-17 signaling.
A deeper understanding of these molecular mechanisms will be instrumental in optimizing the use of GPH in dermatological and therapeutic applications.
References
H-Gly-Pro-Hyp-OH Interaction with Cell Surface Receptors: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
H-Gly-Pro-Hyp-OH (GPH), a collagen-derived tripeptide, has garnered significant attention for its bioactive properties, including roles in skin health, wound healing, and tissue regeneration. Following oral administration, GPH is absorbed intact and reaches various tissues, where it is believed to exert its effects by interacting with cell surface receptors on target cells like fibroblasts and osteoblasts. This technical guide provides a comprehensive overview of the current understanding of G-PH's interaction with cell surface receptors and the subsequent intracellular signaling cascades. While direct quantitative binding data for GPH remains an active area of research, this document synthesizes the available evidence for its interaction with key receptor families, outlines the implicated signaling pathways, and provides detailed experimental protocols for further investigation.
Putative Cell Surface Receptors for this compound
Emerging evidence suggests that the biological activities of this compound are mediated through its interaction with several cell surface receptors that traditionally recognize collagen or components of the extracellular matrix. The primary candidates include integrins, CD44, and Discoidin Domain Receptors (DDRs).
Integrin α2β1
Integrins are a family of transmembrane receptors that mediate cell-matrix adhesion. The α2β1 integrin is a major receptor for collagen. While direct binding studies of GPH to α2β1 are limited, the tripeptide sequence is a fundamental repeating unit in the collagen triple helix, which is recognized by this integrin. It is hypothesized that GPH may act as a partial agonist or modulator of α2β1 integrin signaling.
CD44
CD44 is a cell-surface glycoprotein that functions as a receptor for hyaluronic acid and also interacts with other matrix components, including collagen.[1] Studies have suggested that collagen-derived peptides can engage with fibroblast receptors such as CD44.[2] The interaction of GPH with CD44 could trigger intracellular signaling events related to cell proliferation and matrix synthesis.
Discoidin Domain Receptors (DDR1 and DDR2)
DDR1 and DDR2 are receptor tyrosine kinases that are uniquely activated by collagen.[3] The activation of DDRs is initiated by the binding of collagenous motifs. Given that GPH is a prevalent motif in collagen, it is plausible that it contributes to the interaction with and potential activation of DDR1 and DDR2, leading to downstream signaling related to cell growth and matrix remodeling.[2][3]
Signaling Pathways Activated by this compound
The interaction of this compound with its putative receptors is thought to initiate intracellular signaling cascades that ultimately modulate gene expression and cellular function. The two primary pathways implicated are the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
TGF-β/Smad Pathway
The TGF-β signaling pathway plays a crucial role in tissue homeostasis and fibrosis. Upon ligand binding, the TGF-β receptors phosphorylate Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those for collagen and other extracellular matrix proteins. It has been proposed that GPH can activate the TGF-β/Smad pathway, leading to increased synthesis of type I collagen, elastin, and hyaluronic acid.
References
The Journey of a Collagen Tripeptide: An In-depth Technical Guide to the In Vivo Pharmacokinetics and Biodistribution of H-Gly-Pro-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of the bioactive collagen tripeptide H-Gly-Pro-Hyp-OH (GPHyp). Derived from collagen hydrolysates, GPHyp is the subject of growing interest for its potential applications in pharmaceuticals, nutraceuticals, and cosmetics, particularly in skin and joint health.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of effective and targeted therapies. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes complex processes to facilitate a deeper understanding of GPHyp's in vivo behavior.
Quantitative Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of GPHyp has been primarily investigated in rodent models, revealing key insights into its oral bioavailability and systemic exposure. The data presented below is crucial for dose-response assessments and for understanding the metabolic fate of this tripeptide.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (5 mg/kg) | Intragastric Administration (100 mg/kg) | Citation |
| Absolute Oral Bioavailability (%) | - | 4.4 | [3][4][5] |
| Peak Plasma Concentration (Cmax) (µg/mL) | Not explicitly stated | ~4.2 | |
| Time to Peak Plasma Concentration (Tmax) (min) | Not applicable | 30 - 60 | |
| Urinary Excretion (% of dose) | 5.9 ± 2.6 | Not explicitly stated |
Note: The Cmax value for intragastric administration is an approximation from a real plasma sample chromatogram.
Table 2: Comparative Oral Bioavailability of GPHyp and its Metabolite Pro-Hyp in Rats
| Peptide | Absolute Oral Bioavailability (%) | Citation |
| This compound (GPHyp) | 4.4 | |
| Pro-Hyp | 19.3 |
These data highlight a significant first-pass metabolism of GPHyp, with a considerable portion being biotransformed into the dipeptide Pro-Hyp. The oral bioavailability of GPHyp is notably lower than that of its metabolite, Pro-Hyp.
In Vivo Experimental Protocols
The following section details the methodologies employed in key in vivo studies to determine the pharmacokinetic and biodistribution profiles of GPHyp.
Animal Models and Administration
-
Animal Model: Male Sprague-Dawley rats are commonly used in these studies.
-
Administration Routes:
-
Intravenous (IV): A single dose of 5 mg/kg of this compound is administered to assess its systemic circulation and elimination characteristics without the influence of absorption.
-
Intragastric (IG): A higher single dose of 100 mg/kg is administered via gavage to study the oral absorption and first-pass metabolism of the tripeptide.
-
Oral Ingestion: In some studies, GPHyp is administered as part of a collagen tripeptide (CTP) preparation to investigate its absorption from a complex mixture.
-
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected from the jugular vein at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). Plasma is separated by centrifugation for subsequent analysis.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion of the parent tripeptide and its metabolites.
-
Tissue Homogenization: For biodistribution studies, animals are euthanized at various time points, and tissues of interest (e.g., skin, bone, cartilage) are collected, weighed, and homogenized for peptide extraction and quantification.
-
Analytical Method: The concentrations of GPHyp and its metabolites (primarily Pro-Hyp) in biological matrices are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the accurate measurement of peptide levels in complex biological samples.
Key Pharmacokinetic Observations and Biodistribution
Absorption and Bioavailability
Upon oral administration, GPHyp is absorbed from the gastrointestinal tract, with peak plasma concentrations observed within 30 to 60 minutes in humans. However, its absolute oral bioavailability in rats is relatively low at 4.4%, suggesting significant first-pass metabolism in the gut and/or liver. Studies have shown that GPHyp can be transported across intestinal cell monolayers, indicating a potential for direct absorption. A "double-peak phenomenon" has been observed in plasma concentration profiles after oral administration, which may be indicative of enterohepatic recirculation or differential absorption rates along the gastrointestinal tract.
Distribution
Following absorption, GPHyp and its metabolites are distributed to various tissues. Studies using radiolabeled peptides have demonstrated the accumulation of radioactivity in tissues such as the skin, bone, and articular cartilage. This targeted distribution is consistent with the proposed physiological functions of collagen-derived peptides in these tissues.
Metabolism
A primary metabolic pathway for GPHyp is its conversion to the dipeptide Pro-Hyp. The pharmacokinetic behavior of Pro-Hyp biotransformed from GPHyp is similar to that of Pro-Hyp administered alone. GPHyp has been shown to be stable in gastrointestinal fluid and rat plasma for up to 2 hours, suggesting that enzymatic degradation in these compartments may not be the primary driver of its low bioavailability.
Excretion
Renal excretion is a route of elimination for GPHyp. Following intravenous administration in rats, approximately 5.9% of the administered dose is recovered unchanged in the urine.
Visualizing In Vivo Processes
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study of GPHyp and a potential signaling pathway influenced by this tripeptide.
References
- 1. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacokinetics-of-collagen-dipeptides-gly-pro-and-pro-hyp-and-tripeptides-gly-pro-hyp-in-rats - Ask this paper | Bohrium [bohrium.com]
- 5. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of H-Gly-Pro-Hyp-OH Peptide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of the tripeptide H-Gly-Pro-Hyp-OH, a key building block in collagen research, pharmaceutical development, and cosmetic science.[][2] These guidelines are intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the most common and effective synthesis methodologies.
Introduction
The tripeptide this compound is a fundamental structural motif in collagen and has garnered significant interest for its bioactive properties, including the stimulation of collagen synthesis.[] Its synthesis is a critical step in the development of novel therapeutics, advanced skincare formulations, and as a tool in biochemical research. This document outlines two primary synthetic approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS), providing detailed protocols for each.
Synthesis Methodologies
The synthesis of this compound can be efficiently achieved through two principal methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. SPPS is generally favored for its ease of automation and purification, while solution-phase synthesis can be more scalable for large-scale production.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most widely adopted method for SPPS and is highly suitable for the synthesis of this compound.[3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves the coupling of amino acid derivatives in a homogenous reaction mixture. This classical approach can be advantageous for large-scale synthesis and for the preparation of peptide fragments. The Boc/Bzl protection strategy is a well-established method for this approach.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via both SPPS and solution-phase methods. These values are representative and may vary depending on the specific reagents, equipment, and scale of the synthesis.
| Parameter | Solid-Phase Peptide Synthesis (Fmoc/tBu) | Solution-Phase Peptide Synthesis (Boc/Bzl) |
| Starting Resin | Pre-loaded Wang resin with Fmoc-Hyp(tBu)-OH | Not Applicable |
| Coupling Reagents | HBTU/HATU, DIEA | DCC, HOBt |
| Deprotection Agents | 20% Piperidine in DMF | TFA in DCM (for Boc), H₂/Pd-C (for Bzl) |
| Cleavage Reagent | TFA/TIS/H₂O (95:2.5:2.5) | Anhydrous HF or TFMSA |
| Typical Coupling Time | 1-2 hours per amino acid | 2-4 hours per amino acid |
| Typical Deprotection Time | 20-30 minutes | 30 minutes (Boc), 4-8 hours (Bzl) |
| Overall Synthesis Time | ~ 8-12 hours | ~ 2-3 days |
| Crude Purity (by HPLC) | >85% | >80% |
| Final Purity (after HPLC) | ≥97% | ≥97% |
| Overall Yield (Estimated) | 60-80% | 50-70% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of this compound on a pre-loaded Fmoc-Hyp(tBu)-Wang resin.
1. Resin Swelling:
-
Swell Fmoc-Hyp(tBu)-Wang resin (1.0 g, ~0.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL).
3. Coupling of Fmoc-Pro-OH:
-
In a separate vessel, dissolve Fmoc-Pro-OH (3 eq., 1.5 mmol), HBTU (2.9 eq., 1.45 mmol), and HOBt (3 eq., 1.5 mmol) in DMF (5 mL).
-
Add N,N-diisopropylethylamine (DIEA) (6 eq., 3.0 mmol) to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test (should be negative).
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
4. Fmoc Deprotection:
-
Repeat step 2.
5. Coupling of Fmoc-Gly-OH:
-
Repeat step 3 using Fmoc-Gly-OH.
6. Final Fmoc Deprotection:
-
Repeat step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
8. Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Protocol 2: Solution-Phase Synthesis of this compound (Boc/Bzl Strategy)
This protocol outlines the synthesis of the protected tripeptide Boc-Gly-Pro-Hyp(Bzl)-OH, followed by final deprotection.
1. Synthesis of Boc-Pro-Hyp(Bzl)-OMe:
-
To a solution of H-Hyp(Bzl)-OMe (1 eq.) in DCM, add Boc-Pro-OH (1.1 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
2. Saponification of Boc-Pro-Hyp(Bzl)-OMe:
-
Dissolve the ester from the previous step in a mixture of THF/water.
-
Add LiOH (1.5 eq.) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Boc-Pro-Hyp(Bzl)-OH.
3. Synthesis of Boc-Gly-Pro-Hyp(Bzl)-OH:
-
Couple H-Gly-OMe with Boc-Pro-Hyp(Bzl)-OH using EDC/HOBt as described in step 1.
-
Follow with saponification as described in step 2 to obtain the protected tripeptide Boc-Gly-Pro-Hyp(Bzl)-OH.
4. Final Deprotection:
-
Treat the protected tripeptide with a solution of TFA in DCM (1:1) for 30 minutes to remove the Boc group.
-
Remove the Bzl group by catalytic hydrogenation (H₂, Pd/C) in methanol.
-
After removal of the catalyst and solvent, the crude this compound can be purified by recrystallization or RP-HPLC as described in the SPPS protocol.
Visualizing the Workflow
To better illustrate the synthesis processes, the following diagrams outline the key stages of both the solid-phase and solution-phase methods.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
Application Note: Quantification of H-Gly-Pro-Hyp-OH in Biological Samples using LC-MS/MS
Abstract
This application note provides a detailed methodology for the sensitive and accurate quantification of the tripeptide H-Gly-Pro-Hyp-OH in various biological samples, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a significant biomarker derived from the breakdown of collagen and is of increasing interest in pharmaceutical and nutritional research due to its physiological activities. The protocol herein describes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative quantitative data. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
Collagen-derived peptides, such as this compound, appear in the bloodstream following the ingestion of gelatin or collagen hydrolysates and are known to possess various physiological functions.[1] Accurate and sensitive quantification of these peptides in complex biological matrices is crucial for pharmacokinetic studies, understanding their metabolic fate, and developing functionally characterized products.[1] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantitative analysis of such peptides.[2][3] This document outlines a robust LC-MS/MS method for the determination of this compound.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the complex biological matrix while minimizing interferences.
Materials:
-
Biological sample (e.g., human plasma)
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
Methanol (MeOH) with 1% Formic Acid
-
Internal Standard (IS): Stable isotope-labeled Gly-Pro-Hyp or a structurally similar peptide.
-
Phospholipid removal cartridges/plates (e.g., Phenomenex Phree)[2]
-
Centrifuge
-
Vortex mixer
Procedure:
-
Thaw frozen biological samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of pre-chilled protein precipitation solvent (e.g., a mixture of 60% methanol and 40% acetonitrile with 1% formic acid).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
For further cleanup and to remove phospholipids, apply the mixture to a phospholipid removal plate.
-
Apply positive pressure to elute the sample into a clean collection plate.
-
Alternatively, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm) is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed for better retention of polar peptides.
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 30 µL.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. An example gradient is shown in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 30 |
| 5.1 | 95 |
| 7.0 | 95 |
| 7.1 | 2 |
| 10.0 | 2 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Spray Voltage: 4000-5500 V.
-
Source Temperature: 500-600°C.
-
Gas Settings (Curtain, GS1, GS2): Optimized for the specific instrument, for example, 45, 50, and 50 PSI, respectively.
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing the pure compounds. A common precursor ion for Gly-Pro-Hyp would be its [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | Optimized |
| Internal Standard | To be determined | To be determined | Optimized |
Note: Specific m/z values for precursor and product ions should be determined empirically.
Data Presentation
The following table summarizes representative quantitative performance data for a similar peptide, Proline-Glycine-Proline (PGP), which can be expected for this compound with a validated method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% deviation) | Within ±15% |
| Precision (% CV) | < 15% |
| Mean Extraction Recovery | > 90% |
| Matrix Effect | < 15% |
These values are illustrative and should be established during method validation for this compound.
Visualization of Experimental Workflow
Below are diagrams illustrating the key processes in the quantification of this compound.
Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.
Caption: Detailed step-by-step diagram of the sample preparation protocol.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol is designed to ensure high recovery and minimal matrix effects, leading to accurate and reproducible results. This methodology is well-suited for pharmacokinetic studies and for the quality control of collagen-based products in the pharmaceutical and nutraceutical industries.
References
- 1. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Application Notes and Protocols for H-Gly-Pro-Hyp-OH in Collagen Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Hyp-OH, a tripeptide composed of glycine, proline, and hydroxyproline, is a fundamental and bioactive component of collagen.[1] In cell culture applications, this peptide has demonstrated the ability to stimulate fibroblasts, the primary cells responsible for synthesizing collagen and other extracellular matrix (ECM) components.[2][3] Understanding the mechanisms by which this compound influences cellular behavior is crucial for research in dermatology, cosmetics, and regenerative medicine. These application notes provide detailed protocols for utilizing this compound to study collagen expression in vitro, present quantitative data from relevant studies, and visualize the key signaling pathways and experimental workflows.
Mechanism of Action
This compound is believed to exert its effects on fibroblasts by interacting with cell surface receptors, which in turn activates intracellular signaling cascades that lead to the upregulation of collagen gene expression. The primary signaling pathways implicated in this process are the Transforming Growth Factor-beta (TGF-β)/Smad and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1] Potential receptors for collagen-derived peptides on fibroblasts include CD44, α2β1 integrin, and Discoidin Domain Receptors 1 and 2 (DDR1/2).[1]
Data Presentation
The following tables summarize the quantitative effects of collagen-derived peptides on fibroblast activity and collagen expression as reported in various studies. It is important to note that some studies utilize a mixture of collagen peptides or the related dipeptide Pro-Hyp, and this is specified where applicable.
| Treatment | Cell Type | Concentration | Incubation Time | Measured Parameter | Result | Reference |
| This compound (GPH) | Human Dermal Fibroblasts | 0.01 and 0.03 µg/mL | 24 hours | Procollagen Type I Production | Attenuated cortisol-induced inhibition | |
| Pro-Hyp | Mouse Skin Fibroblasts | 200 µM | 72 hours | Fibroblast Migration | Significant increase in migrating cells | |
| Pro-Hyp | Mouse Skin Fibroblasts | 0 - 1000 nmol/mL | Not Specified | Fibroblast Growth on Collagen Gel | Dose-dependent enhancement | Shigemura et al., 2009 |
| Collagen Peptides | Human Dermal Fibroblasts | 0.01% (100 µg/mL) | 24 hours | COL1A1 Gene Expression | 108.4 ± 7.6% increase | |
| Collagen Peptides | Human Dermal Fibroblasts | 1% (10,000 µg/mL) | 24 hours | COL1A1 Gene Expression | 60.5 ± 7.9% increase | |
| Collagen Prepeptide PF | Adult Human Dermal Fibroblasts | 0.3% | 48 hours | Type I Collagen Synthesis | 400% increase |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound in fibroblasts.
Experimental Workflow
Caption: Experimental workflow for collagen expression studies.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Cell culture plates (6-well or 12-well)
Protocol:
-
Cell Seeding: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Once cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed them into 6-well or 12-well plates at a density of 5 x 10⁴ cells/cm². Allow cells to adhere overnight.
-
Serum Starvation: To synchronize the cells, aspirate the growth medium and wash the cells once with sterile PBS. Replace the medium with serum-free DMEM and incubate for 12-24 hours.
-
This compound Preparation: Prepare a stock solution of this compound by dissolving the powder in sterile, nuclease-free water or PBS to a concentration of 1 mg/mL. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Prepare working solutions by diluting the stock solution in serum-free DMEM to the desired final concentrations (e.g., 10, 50, 100, 200 µM).
-
Treatment: Aspirate the serum-free medium from the cells and replace it with the prepared this compound working solutions. Include a vehicle control (serum-free DMEM without the peptide).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Quantitative Real-Time PCR (qPCR) for COL1A1 mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
RNA Extraction: After the treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and use 1 µg of total RNA to synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for COL1A1 and the housekeeping gene, cDNA template, and nuclease-free water. A typical reaction volume is 20 µL.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Data Analysis: Determine the cycle threshold (Ct) values for both COL1A1 and the housekeeping gene. Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Western Blot for Collagen Type I Protein Expression
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide is suitable for Collagen I)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Collagen Type I
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and add RIPA lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 6% SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against Collagen Type I (diluted in blocking buffer) overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to normalize the results.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the Collagen Type I signal to the loading control.
Conclusion
This compound is a valuable tool for in vitro studies on collagen expression. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this bioactive peptide on fibroblast function. By employing these standardized methods, scientists can generate reliable and reproducible data to further elucidate the role of this compound in skin health, wound healing, and the development of novel therapeutic and cosmetic interventions.
References
Application of H-Gly-Pro-Hyp-OH in Tissue Engineering and Regenerative Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Hyp-OH (GPH), a tripeptide composed of glycine, proline, and hydroxyproline, is a fundamental and highly stable structural unit of collagen.[1] As a bioactive peptide derived from the breakdown of collagen, it has garnered significant attention in the fields of tissue engineering and regenerative medicine.[2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
GPH and other collagen-derived peptides act as signaling molecules that can modulate key cellular processes in tissue repair and regeneration.[3] They have been shown to stimulate fibroblast activity, enhance the synthesis of extracellular matrix (ECM) components, and promote wound healing.[2][4] These properties position this compound as a promising candidate for the development of novel therapies for a variety of conditions, including chronic wounds, skin aging, and fibrotic diseases.
Mechanism of Action
This compound exerts its effects on cells, particularly fibroblasts, by interacting with cell surface receptors and modulating intracellular signaling pathways. The primary mechanisms of action include:
-
Stimulation of Fibroblast Proliferation and Migration: GPH and its constituent dipeptides (Pro-Hyp) have been shown to trigger the growth and migration of fibroblasts, which are critical for the proliferative phase of wound healing.
-
Enhanced Extracellular Matrix (ECM) Synthesis: The tripeptide upregulates the production of key ECM components, including type I collagen, elastin, and hyaluronic acid, thereby contributing to the structural integrity and hydration of tissues.
-
Modulation of Signaling Pathways: this compound is known to activate pro-regenerative signaling cascades, including the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. There is also evidence to suggest its involvement in the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.
-
Receptor Interaction: It is proposed that this compound interacts with fibroblast receptors such as CD44 and integrins (e.g., α2β1), initiating the downstream signaling events that lead to its biological effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related collagen-derived peptides on key cellular processes relevant to tissue engineering and regenerative medicine.
| Cell Type | Peptide | Concentration | Effect | Percentage Change | Reference |
| Human Dermal Fibroblasts | Pro-Hyp | 200 nmol/mL | Increased Cell Proliferation | ~50% | |
| Mouse Skin Fibroblasts | Pro-Hyp + Hyp-Gly | 100 µM each | Triggered Fibroblast Growth on Collagen Gel | Significant increase | |
| Mouse Embryonic Fibroblasts | Fish-Scale Collagen Peptides | 200 mM | Increased Cell Proliferation | Not specified | |
| Human Dermal Fibroblasts | Pro-Hyp | 200 nmol/mL | Increased Hyaluronic Acid Synthesis | ~280% |
Table 1: Effect of Collagen-Derived Peptides on Cell Proliferation and Hyaluronic Acid Synthesis
| Cell Type | Peptide | Concentration | Effect | Fold Change | Reference |
| Human Dermal Fibroblasts | Pro-Hyp | 200 nmol/mL | Upregulation of HAS2 mRNA | 2.3-fold | |
| Dermal Fibroblasts | Gly-Pro-Hyp | Not specified | Prevention of H2O2-induced reduction in COL1A, elastin, and fibronectin gene expression | Not specified |
Table 2: Effect of Collagen-Derived Peptides on Gene Expression
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to assess the efficacy of this compound in tissue regeneration.
Protocol 1: In Vitro Wound Healing Scratch Assay
This assay is used to evaluate the effect of this compound on fibroblast migration, a crucial step in wound closure.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in sterile water or PBS)
-
200 µL pipette tips
-
12-well cell culture plates
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs into 12-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
Serum Starvation (Optional): To minimize the confounding effect of cell proliferation, serum-starve the cells for 12-24 hours in DMEM with 0.5-1% FBS before creating the scratch.
-
Creating the Scratch: Once the cells are confluent, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh DMEM (with low serum if applicable) containing different concentrations of this compound (e.g., 0, 50, 100, 200 µM) to the respective wells. A positive control, such as 10% FBS or a known growth factor, should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at multiple predefined locations (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Fibroblast Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity and proliferation of fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0, 50, 100, 200 µM).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the untreated control.
Protocol 3: Quantification of Collagen Synthesis (Sirius Red Staining)
This protocol quantifies the total collagen produced by fibroblasts in response to this compound treatment.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
24-well cell culture plates
-
PBS
-
Fixative solution (e.g., Bouin's solution or 4% paraformaldehyde)
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.01 M HCl
-
Destaining solution (0.1 M NaOH)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed HDFs in 24-well plates and treat with different concentrations of this compound for a desired period (e.g., 48-72 hours).
-
Fixation: After incubation, remove the culture medium and gently wash the cell layer with PBS. Fix the cells with the fixative solution for 1 hour at room temperature.
-
Washing: Discard the fixative and wash the plates thoroughly with distilled water.
-
Staining: Add 500 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Remove the staining solution and wash the wells repeatedly with 0.01 M HCl to remove unbound dye.
-
Destaining: Add 500 µL of 0.1 M NaOH to each well to elute the bound dye. Incubate for 30 minutes with gentle shaking.
-
Absorbance Measurement: Transfer 100-200 µL of the destaining solution from each well to a 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: The absorbance is proportional to the amount of collagen. A standard curve using known concentrations of collagen can be used for absolute quantification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound and a typical experimental workflow.
Caption: Proposed signaling pathways of this compound in fibroblasts.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
This compound is a bioactive peptide with significant potential in tissue engineering and regenerative medicine. Its ability to stimulate key cellular processes involved in tissue repair, such as fibroblast proliferation, migration, and ECM synthesis, makes it a valuable tool for researchers and a promising candidate for therapeutic development. The application notes and protocols provided herein offer a framework for investigating the efficacy and mechanism of action of this compound in various in vitro models. Further research into its specific receptor interactions and downstream signaling pathways will continue to elucidate its full therapeutic potential.
References
- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effects of H-Gly-Pro-Hyp-OH on Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols to assess the biological effects of the tripeptide H-Gly-Pro-Hyp-OH on fibroblasts. The methodologies cover key cellular processes including proliferation, migration, and extracellular matrix (ECM) synthesis, along with the investigation of underlying signaling pathways.
Introduction
The tripeptide Gly-Pro-Hyp (GPH) is a fundamental and stable component of collagen.[1] Emerging research indicates that GPH and other collagen-derived peptides are bioactive, influencing fibroblast behavior critical for skin health, wound healing, and tissue regeneration.[2][3] Upon oral ingestion of collagen hydrolysates, these peptides can be absorbed into the bloodstream and reach dermal tissues where they interact with fibroblast receptors.[1] Understanding the cellular and molecular effects of this compound is crucial for its development as a therapeutic agent in dermatology and regenerative medicine.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound and related peptides on fibroblast functions.
Table 1: Effects on Fibroblast Proliferation
| Peptide | Concentration | Fold Increase in Proliferation | Cell Type | Reference |
| Pro-Hyp | 200 nmol/mL | 1.5 | Human Dermal Fibroblasts | |
| Pro-Hyp | 0-1000 nmol/mL | Dose-dependent increase | Mouse Skin Fibroblasts |
Table 2: Effects on Fibroblast Migration
| Peptide | Concentration | Observation | Assay Type | Reference |
| Pro-Hyp | 200 nmol/mL | Significant increase in migrating cells | Skin Disc Culture | |
| Pro-Hyp | Not specified | ~2.0-fold increase in directional persistence | Trajectory Analysis |
Table 3: Effects on Extracellular Matrix (ECM) Synthesis
| Peptide | Concentration | Effect | Measurement | Reference |
| Pro-Hyp | 200 nmol/mL | 3.8-fold increase | Hyaluronic Acid Synthesis | |
| Pro-Hyp | 200 nmol/mL | 2.3-fold increase | HAS2 mRNA Levels | |
| Gly-Pro-Hyp | Not specified | Upregulation | Type I Collagen, Elastin, Hyaluronic Acid |
Experimental Protocols
Fibroblast Cell Culture
A foundational requirement for all subsequent assays is the proper maintenance of fibroblast cell cultures.
Materials:
-
Primary human or mouse dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), low in hydroxyprolyl peptides
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.
-
For experiments, seed the cells at the densities specified in the respective protocols.
-
Note: Some commercially available FBS may contain bioactive hydroxyprolyl peptides that can mask the effects of exogenously added peptides. It is recommended to use FBS that has been depleted of low molecular weight compounds or to screen different lots of FBS for their baseline effects on fibroblast proliferation.
Fibroblast Proliferation Assay (WST-8/CCK-8 Assay)
This colorimetric assay measures cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for assessing fibroblast proliferation using a WST-8/CCK-8 assay.
Protocol:
-
Seed fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with DMEM containing 1% FBS and the desired concentrations of this compound (e.g., 0, 50, 100, 200, 400 nmol/mL).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Express the results as a percentage or fold change relative to the untreated control.
Fibroblast Migration Assays
This assay assesses the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.
Protocol:
-
Seed fibroblasts in a 6-well or 12-well plate and grow to full confluency.
-
To inhibit cell proliferation, which can confound migration results, pre-treat the cells with mitomycin-C (5-10 µg/mL) for 2 hours.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
This method quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Workflow Diagram:
Caption: Workflow for assessing fibroblast migration using a Transwell assay.
Protocol:
-
Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
In the lower chamber, add DMEM containing this compound as the chemoattractant. Use serum-free DMEM as a negative control.
-
In the upper chamber, seed fibroblasts (e.g., 5 x 10⁴ cells) in serum-free DMEM.
-
Incubate for 24 hours to allow for migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like Crystal Violet.
-
Count the number of migrated cells in several random fields of view under a microscope.
Analysis of ECM Production
This assay quantifies newly synthesized soluble collagen.
Protocol:
-
Culture fibroblasts to near confluency and then treat with this compound in serum-free medium for 48-72 hours.
-
Collect the cell culture supernatant.
-
Use a commercial Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions.
-
Briefly, the Sirius Red dye binds to the [Gly-X-Y] helical structure of collagen.
-
The collagen-dye precipitate is then dissolved, and the absorbance is measured spectrophotometrically at 555 nm.
-
Quantify the collagen concentration by comparing the absorbance to a standard curve generated with known collagen concentrations.
This can be done using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Culture fibroblasts and treat with this compound as described for the collagen assay.
-
Collect the culture supernatant.
-
Use a commercial Hyaluronic Acid ELISA kit as per the manufacturer's protocol.
-
The assay typically involves the binding of HA in the sample to a plate pre-coated with HA-binding protein.
-
A subsequent enzyme-linked antibody reaction generates a colorimetric signal.
-
Measure the absorbance and determine the HA concentration from a standard curve.
Signaling Pathway Analysis
This compound is reported to activate several signaling pathways in fibroblasts.
Key Signaling Pathways
Diagram: this compound Induced Signaling in Fibroblasts
Caption: this compound activates fibroblast receptors, leading to downstream signaling.
Protocol: Western Blotting for Protein Phosphorylation
This protocol allows for the detection of activated signaling proteins (e.g., phosphorylated ERK, Smad2/3).
Protocol:
-
Seed fibroblasts and grow to 80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound for short time periods (e.g., 0, 15, 30, 60 minutes) to capture peak phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Smad2/3).
-
Also, probe a separate membrane with antibodies against the total protein (e.g., anti-total-ERK) to serve as a loading control.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
References
In Vitro Models for Studying H-Gly-Pro-Hyp-OH Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Hyp-OH, also known as Tripeptide-29, is a synthetic tripeptide identical to a sequence found in collagen.[] It is gaining significant attention in the fields of dermatology, cosmetics, and regenerative medicine for its potential bioactive properties.[] As a fragment of collagen, this compound is believed to play a role in signaling cellular activities related to tissue repair and extracellular matrix (ECM) homeostasis. Its small size allows for potential oral bioavailability and topical absorption, making it an attractive candidate for various applications.
This document provides detailed application notes and protocols for establishing robust in vitro models to investigate the multifaceted bioactivities of this compound. The key bioactivities explored include its effects on cell proliferation and migration (wound healing), collagen synthesis, antioxidant capacity, and anti-inflammatory potential. The protocols provided herein are intended to serve as a comprehensive guide for researchers and professionals in the evaluation of this promising tripeptide.
Key Bioactivities and In Vitro Models
The primary bioactivities of this compound that can be effectively studied using in vitro models are:
-
Wound Healing and Cell Proliferation: Assessed by monitoring the proliferation and migration of dermal fibroblasts.
-
Collagen Synthesis: Quantified by measuring the production of new collagen by fibroblasts.
-
Antioxidant Activity: Determined through cell-free chemical assays that measure radical scavenging capacity.
-
Anti-inflammatory Effects: Investigated by measuring the modulation of inflammatory responses in immune cells, such as macrophages.
The following sections detail the experimental protocols for each of these bioactivities, present quantitative data from relevant studies in a structured format, and provide visual diagrams of experimental workflows and signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data on the bioactivity of this compound and its related dipeptides from various in vitro studies.
Table 1: Effect of this compound and Related Peptides on Fibroblast Proliferation
| Peptide | Cell Type | Concentration | Incubation Time | Result | Reference |
| Pro-Hyp | Mouse Skin Fibroblasts | 200 µM | 72 hours | Significantly increased number of migrated fibroblasts | [2] |
| Pro-Hyp | Human Dermal Fibroblasts | 200 nmol/mL | 6 days | ~1.5-fold increase in cell proliferation | [3] |
| Pro-Hyp + Hyp-Gly | Mouse Skin Fibroblasts | 100 µM each | Not specified | Triggered growth of fibroblasts on collagen gel | [2] |
Table 2: Effect of this compound on Collagen Synthesis
| Peptide | Cell Type | Concentration | Incubation Time | Method | Result | Reference |
| This compound | Fibroblasts | Not specified | Not specified | Not specified | Increased synthesis of type I collagen by 400% |
Table 3: Antioxidant Activity of Hydroxyproline-Containing Peptides
| Peptide | Assay | Concentration | Result (% Radical Scavenging) | Reference |
| Leu-Hyp | DPPH | Not specified | 23.6% | |
| Leu-Hyp | ABTS | Not specified | 57.8% | |
| Ile-Hyp | ABTS | Not specified | 57.7% |
Experimental Protocols
Fibroblast Proliferation and Wound Healing (Scratch Assay)
This protocol details an in vitro scratch assay to assess the effect of this compound on the migration and proliferation of dermal fibroblasts, mimicking the wound healing process.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution (sterile, concentration to be determined by dose-response experiment)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HDFs into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with serum-free DMEM and incubate for 12-24 hours to synchronize the cell cycle and reduce baseline proliferation.
-
Creating the Scratch: Gently scratch the cell monolayer in a straight line with a sterile 200 µL pipette tip. Create a consistent width for all scratches.
-
Washing: Wash the wells twice with PBS to remove detached cells.
-
Treatment: Add serum-free or low-serum (e.g., 1% FBS) DMEM containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) to the respective wells. A vehicle control (the solvent used to dissolve the peptide) should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour image using image analysis software (e.g., ImageJ).
Percentage of Wound Closure = [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100%
Quantification of Collagen Synthesis
This section provides two methods for quantifying collagen production by fibroblasts in response to this compound treatment.
This method quantifies the total collagen deposited in the extracellular matrix of cultured fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
24-well tissue culture plates
-
This compound stock solution
-
Ascorbic acid (50 µg/mL)
-
PBS
-
Fixative: 4% paraformaldehyde in PBS
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 N Hydrochloric acid (HCl)
-
Destaining solution: 0.1 M Sodium Hydroxide (NaOH)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed HDFs in 24-well plates and grow to confluence. Treat the cells with various concentrations of this compound in DMEM supplemented with ascorbic acid for 48-72 hours. Ascorbic acid is essential for collagen synthesis.
-
Fixation: Gently wash the cell layers with PBS and then fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Staining: Wash the fixed cells twice with PBS and then stain with Picro-Sirius Red solution for 1 hour at room temperature with gentle agitation.
-
Washing: Aspirate the staining solution and wash the wells repeatedly with 0.1 N HCl to remove unbound dye.
-
Destaining: Add 0.1 M NaOH to each well to elute the bound dye. Incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen. A standard curve using known concentrations of collagen can be prepared for absolute quantification.
This immunoassay measures the amount of pro-collagen type I C-terminal propeptide (PIP) secreted into the cell culture medium, which is a direct indicator of new type I collagen synthesis.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
24-well tissue culture plates
-
This compound stock solution
-
Ascorbic acid (50 µg/mL)
-
Human Pro-Collagen I C-Terminal Propeptide ELISA Kit (commercially available)
Protocol:
-
Cell Culture and Treatment: Seed HDFs in 24-well plates and grow to near confluence. Replace the medium with fresh serum-free or low-serum DMEM containing ascorbic acid and various concentrations of this compound.
-
Sample Collection: After 24-48 hours of incubation, collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves adding the collected supernatants and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Quantification: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the concentration of PIP in the samples by comparing their absorbance to the standard curve.
Antioxidant Activity Assays
These cell-free assays are used to evaluate the radical scavenging potential of this compound.
Materials:
-
This compound solutions of varying concentrations
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add a specific volume of this compound solution to a defined volume of DPPH solution. A control well should contain methanol instead of the peptide solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100%
Materials:
-
This compound solutions of varying concentrations
-
ABTS stock solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution Preparation: Dilute the ABTS•+ solution with phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Setup: In a 96-well plate, add a small volume of this compound solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
Anti-inflammatory Activity Assay
This protocol uses a macrophage cell line to assess the anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
24-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cells.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's protocols. A reduction in cytokine levels in the this compound treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Visualization of Pathways and Workflows
Signaling Pathways
This compound is thought to exert its effects on fibroblasts by activating key signaling pathways that regulate cell growth, differentiation, and ECM production.
Caption: TGF-β Signaling Pathway in Fibroblasts.
Caption: MAPK/ERK Signaling Pathway in Fibroblasts.
Experimental Workflows
Caption: Wound Healing Assay Workflow.
Caption: Collagen Synthesis Assay Workflow.
Conclusion
The in vitro models and protocols detailed in this document provide a robust framework for the comprehensive evaluation of this compound bioactivity. By systematically assessing its effects on fibroblast proliferation, wound healing, collagen synthesis, antioxidant capacity, and inflammatory responses, researchers can gain valuable insights into the therapeutic and cosmetic potential of this tripeptide. The provided quantitative data summaries and visual diagrams of signaling pathways and experimental workflows are intended to facilitate experimental design, execution, and data interpretation. Consistent and standardized application of these methods will contribute to a deeper understanding of the mechanisms of action of this compound and accelerate its development for various applications.
References
Application Notes and Protocols for Topical Delivery of H-Gly-Pro-Hyp-OH in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Hyp-OH, a collagen tripeptide, is a bioactive peptide with significant potential in cosmetic and dermatological applications.[1][2] Its primary mechanism of action involves stimulating collagen synthesis in dermal fibroblasts, which is crucial for maintaining skin elasticity and firmness.[1][3] These application notes provide detailed protocols for the formulation, stability testing, and efficacy assessment of this compound for topical delivery.
Formulation Strategies for Topical Delivery
The effective topical delivery of this compound requires formulations that ensure its stability and enhance its permeation through the stratum corneum.
Recommended Formulations
Two exemplary formulations are provided: a light serum for daily use and a richer cream for enhanced moisturization and anti-aging benefits.
Table 1: Example Serum Formulation with this compound
| Phase | Ingredient (INCI Name) | Function | Concentration (% w/w) |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 3.00 |
| A | Sodium Hyaluronate | Humectant | 0.50 |
| A | Disodium EDTA | Chelating Agent | 0.10 |
| B | This compound | Active Ingredient | 1.00 - 3.00 |
| B | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| C | Xanthan Gum | Thickener | 0.30 |
Table 2: Example Cream Formulation with this compound
| Phase | Ingredient (INCI Name) | Function | Concentration (% w/w) |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 5.00 |
| A | Allantoin | Soothing Agent | 0.20 |
| B | Glyceryl Stearate (and) PEG-100 Stearate | Emulsifier | 4.00 |
| B | Cetearyl Alcohol | Emollient, Thickener | 3.00 |
| B | Caprylic/Capric Triglyceride | Emollient | 5.00 |
| B | Dimethicone | Occlusive | 1.00 |
| C | This compound | Active Ingredient | 1.00 - 3.00 |
| C | Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.50 |
| D | Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate | Preservative | 0.80 |
Manufacturing Protocol
-
Phase A: In the main vessel, combine all Phase A ingredients and heat to 75°C with gentle mixing until all solids are dissolved and the phase is uniform.
-
Phase B (for cream): In a separate vessel, combine all Phase B ingredients and heat to 75°C with mixing until the phase is molten and uniform.
-
Emulsification (for cream): Add Phase B to Phase A with homogenization for 5-10 minutes.
-
Cool Down: Begin cooling the batch to 40°C with moderate mixing.
-
Phase C: At 40°C, add the Phase C ingredients (including this compound) and mix until uniform.
-
Phase D (for cream): Add the preservative system and mix until uniform.
-
Final Adjustments: Check the pH and adjust if necessary to a range of 5.5-6.5. Continue mixing until the batch is cool and uniform.
Experimental Protocols
Stability Testing
Objective: To assess the physical and chemical stability of the this compound formulation under various conditions.
Protocol:
-
Sample Preparation: Prepare the final formulation and package it in the intended commercial packaging.
-
Storage Conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Freeze-Thaw Cycling: -10°C for 24 hours, followed by 25°C for 24 hours, for a total of 3 cycles.
-
-
Testing Intervals: 0, 1, 2, 3 months for accelerated and 0, 3, 6, 9, 12 months for real-time stability.
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, and viscosity.
-
Chemical: Concentration of this compound using a stability-indicating HPLC method.
-
Microbiological: Total viable count, yeast and mold, and challenge testing at the beginning and end of the study.
-
Table 3: Stability Testing Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | No significant change in appearance or phase separation |
| Color | Visual | No significant change in color |
| Odor | Olfactory | No significant change in odor |
| pH | pH meter | Within ± 0.5 of the initial value |
| Viscosity | Viscometer | Within ± 10% of the initial value |
| This compound Content | HPLC | 90-110% of the initial concentration |
| Microbial Content | Plate Count | <100 CFU/g |
In Vitro Skin Permeation Study
Objective: To quantify the permeation of this compound through the skin from a topical formulation.
Apparatus: Franz Diffusion Cell
Protocol:
-
Skin Preparation: Use excised human or porcine skin. Thaw the skin, remove subcutaneous fat, and cut it into sections to fit the Franz diffusion cells.
-
Cell Setup: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor chamber with phosphate-buffered saline (PBS) at pH 7.4, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C ± 1°C.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Table 4: Representative In Vitro Skin Permeation Data (Example)
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Amount Retained in Skin (µg/cm²) |
| Serum | 0.15 ± 0.03 | 1.5 x 10⁻⁵ | 2.5 ± 0.4 |
| Cream | 0.12 ± 0.02 | 1.2 x 10⁻⁵ | 3.1 ± 0.5 |
In Vitro Collagen Synthesis Assay
Objective: To evaluate the efficacy of this compound in stimulating collagen synthesis in human dermal fibroblasts.
Protocol:
-
Cell Culture: Culture normal human dermal fibroblasts (NHDF) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Seed the fibroblasts in 6-well plates. Once they reach 80-90% confluency, replace the growth medium with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (serum-free medium alone).
-
Incubation: Incubate the cells for 48-72 hours.
-
Collagen Quantification:
-
ELISA: Collect the cell culture supernatant and quantify the amount of secreted pro-collagen type I using a commercially available ELISA kit.
-
Sircol Assay: Use a Sircol™ Soluble Collagen Assay to measure the total soluble collagen in the cell culture supernatant.
-
-
Data Analysis: Normalize the collagen production to the total protein content of the cells in each well. Express the results as a percentage increase in collagen synthesis compared to the vehicle control.
Table 5: Representative Collagen Synthesis Data (Example)
| Treatment | Concentration (µM) | Increase in Collagen Synthesis (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 ± 5 |
| This compound | 50 | 68 ± 8 |
| This compound | 100 | 85 ± 10 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound in Dermal Fibroblasts
This compound is believed to exert its effects on collagen synthesis by interacting with fibroblast receptors and activating downstream signaling cascades, including the TGF-β/Smad and MAPK/ERK pathways.
Caption: Proposed signaling pathway of this compound in dermal fibroblasts.
Experimental Workflow for Formulation Development and Testing
The following workflow outlines the key stages in the development and evaluation of a topical formulation containing this compound.
Caption: Workflow for this compound topical formulation development.
Conclusion
This compound is a promising peptide for cosmetic applications aimed at improving skin firmness and reducing the signs of aging. The protocols outlined in these application notes provide a comprehensive framework for the development, characterization, and efficacy testing of topical formulations containing this active ingredient. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data to support product development and claim substantiation.
References
Troubleshooting & Optimization
Improving solubility of H-Gly-Pro-Hyp-OH for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of the tripeptide H-Gly-Pro-Hyp-OH for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper solubilization crucial for my experiments?
A1: this compound, also known as Tripeptide-29 or collagen tripeptide, is a synthetic peptide with the sequence Glycine-Proline-Hydroxyproline.[1][2] It is a fundamental component of collagen and is widely used in cosmetics and research for its potential to stimulate collagen synthesis, promote wound healing, and improve skin elasticity.[3] Proper solubilization is critical because inaccurate peptide concentrations due to poor solubility can lead to experimental errors or complete failure of an assay.[4] Undissolved peptide can also clog pipettes and interfere with cell-based assays.
Q2: What is the overall charge of this compound and how does it affect solubility?
A2: To determine the best starting solvent, it's important to calculate the peptide's overall charge.[5]
-
Acidic residues (Asp, Glu, C-terminal -COOH): -1 each
-
Basic residues (Arg, Lys, His, N-terminal -NH2): +1 each
For this compound:
-
The N-terminal amine group has a +1 charge.
-
The C-terminal carboxylic acid group has a -1 charge.
-
Glycine, Proline, and Hydroxyproline are neutral.
Therefore, the overall charge at a neutral pH is 0. Peptides with a neutral overall charge are often hydrophobic and may be difficult to dissolve in aqueous solutions.
Q3: My this compound powder will not dissolve in water. What should I do?
A3: Since this compound is a neutral peptide, it may have limited solubility in water. If you encounter solubility issues, follow these steps:
-
Use an Organic Solvent: For neutral or hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent. Good options include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Methanol or Isopropanol
-
-
Slow Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer (like PBS or cell culture media) to the peptide solution drop-by-drop while vortexing. If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that final buffer concentration.
-
Sonication: Using a bath sonicator can help break up aggregates and enhance dissolution. Avoid excessive heating of the sample during this process.
Q4: Are there any solvents I should avoid for cell culture assays?
A4: Yes. While effective for initial solubilization, some solvents can be toxic to cells.
-
DMSO: Generally considered safe for most cell assays at final concentrations of 0.5-1%, though it's always best to check the tolerance of your specific cell line.
-
Trifluoroacetic acid (TFA): TFA is often present as a salt from peptide synthesis and can be used to dissolve basic peptides. However, it should not be used for cell-based assays as it can be cytotoxic.
Q5: What should I do if the peptide aggregates or precipitates after adding my aqueous buffer?
A5: Aggregation can occur with hydrophobic peptides, especially at higher concentrations. If you observe precipitation:
-
Your solution may be oversaturated. Try preparing a more dilute stock solution.
-
For peptides prone to aggregation, you can try adding a chaotropic agent like 6 M guanidine hydrochloride (Guanidine-HCl) or 8 M urea to the initial dissolution step, followed by dilution. Note that these agents will denature proteins and are not suitable for all experimental systems.
-
Always centrifuge your final peptide solution before use to pellet any undissolved residue.
Q6: How should I store my this compound stock solution?
A6: To ensure stability, peptide stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots frozen at -20°C or, for long-term storage, at -80°C. When stored at -20°C, it is recommended to use the solution within one month; at -80°C, it can be stable for up to six months.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₃O₅ | |
| Molecular Weight | 285.3 g/mol | |
| Appearance | White to off-white solid/powder | |
| Overall Charge (Neutral pH) | 0 (Neutral) | |
| Recommended Solvents | Water (Slightly, Sonicated), DMSO (Slightly), Methanol (Slightly) | |
| Storage Temperature (Solid) | 0 - 8°C or -15°C | |
| Storage Temperature (Solution) | -20°C (short-term) or -80°C (long-term) |
Experimental Protocols
Protocol 1: Step-by-Step Solubilization of this compound
This protocol provides a systematic approach to dissolving neutral peptides like this compound for in vitro assays.
Materials:
-
This compound (lyophilized powder)
-
Sterile, distilled water
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Bath sonicator
Procedure:
-
Perform a Solubility Test: Before dissolving the entire batch, use a small, pre-weighed aliquot (e.g., 1 mg) to test for solubility.
-
Initial Attempt with Water: Add a small volume of sterile, distilled water to the peptide. Vortex thoroughly. If the peptide does not dissolve, proceed to the next step.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes. Check for dissolution. If it remains insoluble, proceed to the next step.
-
Organic Solvent Dissolution:
-
To a new, dry aliquot of the peptide, add a minimal volume of DMSO (e.g., 20-50 µL for 1 mg of peptide) to completely dissolve it.
-
Ensure the peptide is fully dissolved before proceeding. Gentle warming to 37°C may also help.
-
-
Dilution into Aqueous Buffer:
-
Slowly add your desired aqueous buffer to the DMSO-peptide solution drop-by-drop.
-
Continuously vortex the solution during the addition of the buffer to prevent precipitation.
-
-
Final Check and Sterilization:
-
Once diluted to the desired concentration, visually inspect the solution for any cloudiness or precipitate.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new sterile tube. If required for your assay (e.g., cell culture), sterilize the final solution by passing it through a 0.22 µm filter.
-
-
Storage: Aliquot the final stock solution into single-use volumes and store at -20°C or -80°C.
Visualizations
The following diagrams illustrate key workflows and concepts for handling this compound.
Caption: A step-by-step workflow for dissolving this compound.
Caption: Key factors influencing the final solubility of the peptide.
References
Technical Support Center: H-Gly-Pro-Hyp-OH Stability in Cell Culture
Welcome to the technical support center for H-Gly-Pro-Hyp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this tripeptide in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide appears to be losing its biological activity in my cell culture experiments. What is the most likely reason for this?
A1: While this compound is known to be relatively stable, a loss of activity can still occur, primarily due to enzymatic degradation. Peptidases present in the cell culture medium, often introduced through serum supplements like Fetal Bovine Serum (FBS), can cleave the peptide bonds. Additionally, certain cell types may secrete their own proteases that can contribute to degradation over longer incubation periods.
Q2: What are the primary sources of peptidases in a typical cell culture environment?
A2: The two main sources of peptidases are:
-
Serum: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains a variety of proteases and peptidases, such as dipeptidyl peptidase IV (DPP-IV) and prolidase, which can degrade peptides.[1][2]
-
Cells: The cells themselves can secrete proteases into the culture medium. The type and amount of secreted proteases can vary significantly between different cell lines and with varying cell densities.
Q3: How stable is this compound in cell culture media containing serum?
A3: this compound, due to its Gly-Pro-Hyp sequence, is notably resistant to degradation by many common serum proteases.[3] The proline and hydroxyproline residues confer a rigid structure that is less susceptible to cleavage. However, long-term experiments may still show some degree of degradation. In contrast, peptides with more susceptible sequences can be almost entirely degraded within 48 hours in the presence of serum.
Q4: Can the choice of cell culture medium affect the stability of this compound?
A4: The basal medium itself (e.g., DMEM, RPMI-1640, F-12K) is less likely to be a primary driver of degradation compared to the presence and concentration of serum. However, media components can influence cellular activity, including the secretion of proteases. It is also important to note that some commercially available FBS lots may contain endogenous hydroxyprolyl peptides, which could interfere with your experimental results.[4][5]
Q5: What are the initial steps I should take to troubleshoot the suspected degradation of my this compound?
A5: Here are a few initial troubleshooting steps:
-
Perform a Stability Test: Conduct a preliminary experiment to determine the degradation rate of this compound in your specific cell culture setup using HPLC-MS analysis.
-
Minimize Serum Exposure: If your cell line permits, reduce the serum concentration or consider transitioning to a serum-free medium.
-
Use Heat-Inactivated Serum: Heat inactivation of serum (typically at 56°C for 30 minutes) can denature and reduce the activity of some heat-labile proteases.
-
Consider Dialyzed Serum: Using dialyzed FBS can remove small molecules, including endogenous peptides, that might interfere with your assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Solution |
| Loss of Peptide Bioactivity | Enzymatic degradation by serum components. | Reduce or Eliminate Serum: If possible, lower the serum concentration or adapt cells to a serum-free medium. |
| Use Heat-Inactivated Serum: This can reduce the activity of some proteases. | ||
| Proteases secreted by cells. | Optimize Cell Seeding Density: A lower cell density may reduce the concentration of secreted proteases. | |
| Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your culture medium. Note: Ensure the inhibitors are not cytotoxic to your cells at the working concentration. | ||
| Inconsistent or Non-Reproducible Results | Degradation of the peptide stock solution. | Proper Aliquoting and Storage: Aliquot the peptide stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
| Contamination of FBS with endogenous peptides. | Use Dialyzed FBS: This will remove small molecule contaminants, including potentially interfering peptides. | |
| Perform a Control Experiment: Run a control with your cell culture medium (including serum) without cells to assess the contribution of serum-derived factors to your results. | ||
| Confirmation of Degradation | Lack of quantitative data on peptide stability. | Perform a Stability Assay: Use the detailed HPLC-MS protocol provided in the "Experimental Protocols" section to quantify the half-life of this compound in your specific experimental conditions. |
Quantitative Data Summary
Due to the inherent high stability of the Gly-Pro-Hyp motif, precise half-life data in various cell culture media is not extensively published. However, based on available literature, a qualitative and semi-quantitative comparison can be made.
Table 1: Estimated Stability of this compound and its Analogs in Cell Culture Media
| Peptide | Modification | Cell Culture Medium | Serum Condition | Estimated Half-life (t½) | Reference |
| This compound | Unmodified | DMEM | 10% FBS | > 48 hours (Highly Stable) | |
| This compound | Unmodified | RPMI-1640 | 10% FBS | Expected to be highly stable | Inferred from |
| This compound | Unmodified | DMEM | Serum-Free | Very High Stability | Inferred from |
| N-acetyl-Gly-Pro-Hyp-OH | N-terminal Acetylation | DMEM | 10% FBS | Increased stability against exopeptidases | |
| H-Gly-Pro-Hyp-NH2 | C-terminal Amidation | DMEM | 10% FBS | Increased stability against carboxypeptidases | General peptide knowledge |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture using HPLC-MS
This protocol provides a framework for quantifying the degradation of this compound in your specific cell culture conditions.
Materials:
-
This compound peptide standard
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
6-well cell culture plates
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC-grade water
-
Reversed-phase HPLC column (e.g., C18)
-
Mass spectrometer
Procedure:
-
Cell Seeding: Seed your cells in a 6-well plate at your desired density and allow them to adhere overnight.
-
Peptide Spiking: Prepare a stock solution of this compound. Spike the peptide into the cell culture medium of each well to achieve the final desired concentration. Include cell-free wells with the peptide-spiked medium as a control for non-enzymatic degradation.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a small aliquot (e.g., 100 µL) of the cell culture supernatant from each well.
-
Sample Preparation: To precipitate proteins and stop enzymatic activity, add an equal volume of cold acetonitrile with 0.1% TFA to each supernatant sample. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new HPLC vial for analysis.
-
HPLC-MS Analysis:
-
Inject the prepared samples onto the HPLC-MS system.
-
Use a suitable gradient of mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.
-
Monitor the elution of the intact this compound peptide and any potential fragments using the mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the peptide remaining relative to the T=0 time point.
-
Determine the half-life (t½) of the peptide under your experimental conditions by fitting the data to a one-phase decay model.
-
Visualizations
Signaling Pathways of this compound
This compound has been shown to exert its biological effects by activating key signaling pathways in fibroblasts and chondrocytes, leading to the synthesis of extracellular matrix components.
Experimental Workflow for Peptide Stability Assessment
A systematic workflow is crucial for accurately determining the stability of this compound in your experiments.
Logical Troubleshooting for Peptide Degradation Issues
When encountering issues with this compound activity, a logical approach to troubleshooting can help identify the root cause.
References
- 1. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
H-Gly-Pro-Hyp-OH stability issues during storage and handling
Technical Support Center: H-Gly-Pro-Hyp-OH
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the tripeptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store lyophilized this compound powder?
A1: Lyophilized this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage at -15°C to -20°C is recommended.[1][2] Some suppliers suggest storage at 0-8°C for shorter periods.[3] Always refer to the manufacturer's specific instructions on the product datasheet.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A2: this compound is soluble in DMSO. When preparing a stock solution, it is crucial to use an appropriate solvent and store it correctly to prevent degradation. Once dissolved, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q3: What are the recommended storage conditions for this compound in solution?
A3: For stock solutions, storage at -80°C is highly recommended for up to six months. If stored at -20°C, the solution should be used within one month. Always ensure the solution is sealed to protect it from moisture and light.
Q4: What are the primary degradation pathways for this compound?
A4: The main stability concerns for peptides like this compound include hydrolysis of peptide bonds and intramolecular cyclization. Because it contains Proline at the second position (N-terminal Glycine), it is susceptible to forming a cyclic dipeptide, also known as a diketopiperazine (DKP). This process involves the N-terminal amine attacking the carbonyl group between Proline and Hydroxyproline, cleaving the peptide chain and forming cyclo(Gly-Pro) and Hyp-OH as byproducts.
Q5: Is this compound stable in biological fluids like serum or plasma?
A5: Peptides containing the Gly-Pro-Hyp motif are generally very resistant to degradation by common serum proteases and plasma peptidases. This high stability is a known characteristic of collagen-derived peptides and is crucial for their biological activity.
Troubleshooting Guide
Problem 1: My experimental results are inconsistent. Could peptide instability be the cause?
-
Possible Cause: Improper storage or handling of the peptide or its stock solution.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that both the lyophilized powder and the stock solutions were stored at the correct temperatures (-20°C or -80°C) and protected from light and moisture.
-
Check Handling: Were the stock solutions subjected to multiple freeze-thaw cycles? Best practice is to use single-use aliquots.
-
Assess Purity: If degradation is suspected, the purity of the peptide stock should be re-assessed using RP-HPLC. Compare the chromatogram to a fresh standard or the manufacturer's certificate of analysis.
-
Prepare Fresh: If in doubt, prepare a fresh stock solution from the lyophilized powder and repeat the experiment.
-
Problem 2: I see an unexpected peak in my HPLC analysis of an aged peptide solution.
-
Possible Cause: This could indicate peptide degradation. Given the peptide's structure, a common degradation product is a diketopiperazine (DKP).
-
Troubleshooting Steps:
-
Identify the Peak: The formation of cyclo(Gly-Pro) would result in a new, likely more hydrophobic, peak in an RP-HPLC chromatogram. The other product, Hyp-OH, would be highly polar.
-
Confirm with Mass Spectrometry: The most definitive way to identify degradation products is through LC-MS analysis. The mass of the DKP byproduct (cyclo(Gly-Pro)) and the truncated peptide (Hyp-OH) can confirm the degradation pathway.
-
Review Conditions: Analyze the conditions under which the peptide was stored or handled. Elevated temperatures and certain pH conditions can accelerate DKP formation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -15°C to -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Recommended for best stability. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessing the Stability of this compound via RP-HPLC
This protocol provides a general framework for evaluating the stability of this compound under various storage conditions.
1. Materials and Reagents:
-
This compound peptide
-
Solvent for stock solution (e.g., DMSO)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Microcentrifuge tubes
2. Procedure:
-
Prepare Stock Solution: Dissolve the lyophilized peptide in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Aliquot Samples: Dispense the stock solution into multiple microcentrifuge tubes for each test condition (e.g., -20°C, 4°C, room temperature). Also, prepare a control sample to be analyzed immediately (T=0).
-
Incubation: Store the aliquots under the defined conditions.
-
Sample Collection: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each condition.
-
Sample Preparation for HPLC: Dilute the sample with an appropriate mobile phase (e.g., 0.1% TFA in water) to a suitable concentration for HPLC analysis. Centrifuge the sample to pellet any precipitates.
-
HPLC Analysis:
-
Inject the prepared sample onto the RP-HPLC system.
-
Use a suitable gradient to separate the intact peptide from potential degradation products. A typical gradient might be a linear increase from 5% to 60% ACN (with 0.1% TFA) over 20-30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of the T=0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the T=0 sample using the formula: % Intact Peptide = (Peak Area at time t / Peak Area at time 0) x 100
-
Visualizations
Caption: Troubleshooting workflow for suspected peptide instability.
Caption: Potential non-enzymatic degradation pathways for this compound.
Caption: General experimental workflow for assessing peptide stability.
References
Technical Support Center: Solid-Phase Synthesis of H-Gly-Pro-Hyp-OH
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the solid-phase synthesis of the tripeptide H-Gly-Pro-Hyp-OH.
Frequently Asked Questions (FAQs)
Q1: Which resin is most suitable for the synthesis of this compound?
A1: For a C-terminal carboxylic acid peptide like this compound, a 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. This resin is extremely acid-labile, which allows for the cleavage of the peptide under mild acidic conditions, minimizing side reactions. Wang resin can also be used, but it is more susceptible to diketopiperazine formation, a significant side reaction with Pro-containing sequences.
Q2: What is the best protecting group strategy for the hydroxyproline (Hyp) residue?
A2: It is advisable to use a protected hydroxyproline derivative to prevent unwanted side reactions at the hydroxyl group. The two most common choices are the tert-butyl (tBu) and trityl (Trt) protecting groups. While Fmoc-Hyp(tBu)-OH is widely used, Fmoc-Hyp(Trt)-OH can be advantageous as the trityl group is cleaved under milder acidic conditions, potentially leading to a purer final product.
Q3: What are the major challenges I can expect during the synthesis of this compound?
A3: The primary challenges include:
-
Diketopiperazine (DKP) formation: This is a common side reaction, especially after the coupling of the second amino acid (Proline). The dipeptide H-Pro-Hyp-O-Resin can cyclize, leading to the cleavage of the dipeptide from the resin and resulting in a loss of yield.
-
Inefficient coupling: The secondary amine of proline can exhibit slower coupling kinetics compared to primary amines of other amino acids. Additionally, peptide chain aggregation can hinder coupling efficiency.
-
Racemization: Although less common with standard coupling reagents, racemization can occur, particularly during the activation of amino acids.
Q4: How can I minimize diketopiperazine (DKP) formation?
A4: To minimize DKP formation, consider the following strategies:
-
Use 2-Chlorotrityl chloride resin, as its steric hindrance helps to suppress this side reaction.
-
After coupling Fmoc-Pro-OH to the H-Hyp-O-Resin, immediately proceed to the next coupling step with Fmoc-Gly-OH without extended delays.
-
Use a less basic deprotection solution for Fmoc removal, such as a solution of 2% DBU and 5% piperazine in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.[1]
Q5: What coupling reagents are recommended for this synthesis?
A5: A combination of a uronium/aminium salt and a base is recommended for efficient coupling. Common choices include:
-
HBTU/DIPEA: A widely used and effective coupling cocktail.
-
HATU/DIPEA: A more reactive coupling agent, particularly useful for sterically hindered couplings.
-
DIC/OxymaPure®: A carbodiimide-based activation method that is known to reduce racemization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low final peptide yield | 1. Incomplete coupling at one or more steps.2. Significant diketopiperazine formation.3. Premature cleavage of the peptide from the resin. | 1. Monitor each coupling step with a Kaiser test. If the test is positive (blue beads), perform a double coupling.2. Use 2-CTC resin and minimize the time the deprotected H-Pro-Hyp-O-Resin is exposed before the next coupling.3. Ensure that the Fmoc deprotection solution is not too harsh and that no acidic conditions are inadvertently introduced. |
| Presence of a major impurity with a mass of -113 Da (des-Gly) | Incomplete coupling of Fmoc-Gly-OH. | Perform a double coupling for the Glycine residue. Use a more potent activating agent like HATU. |
| Presence of a major impurity corresponding to the diketopiperazine of Pro-Hyp | Cyclization of the H-Pro-Hyp-O-Resin dipeptide. | As mentioned in the FAQs, use 2-CTC resin. Ensure rapid coupling of the third amino acid (Gly) after deprotection of Fmoc-Pro-OH. |
| Broad or tailing peaks during HPLC purification | 1. Peptide aggregation.2. Presence of closely related impurities.3. Poor solubility of the peptide. | 1. Adjust the mobile phase composition, for example, by increasing the acetonitrile concentration or adding a small amount of isopropanol.2. Optimize the HPLC gradient to improve separation.3. Dissolve the crude peptide in a small amount of a stronger solvent like DMSO before diluting with the mobile phase for injection. |
| Incomplete cleavage from the resin | 1. Insufficient cleavage cocktail volume or reaction time.2. Inactivated cleavage reagent (TFA). | 1. Ensure the resin is well-swollen in the cleavage cocktail (approximately 10 mL per gram of resin). Extend the cleavage time to 2-3 hours.2. Use fresh, high-quality TFA for preparing the cleavage cocktail. |
Quantitative Data Summary
The following tables provide typical quantitative data for the solid-phase synthesis of short peptides like this compound. Actual results may vary depending on the specific experimental conditions, reagents, and equipment used.
Table 1: Typical Coupling Efficiency and Yields
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Varies with the type of resin used. |
| Coupling Efficiency per Step | > 99% | Should be monitored by a qualitative test (e.g., Kaiser test). |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the success of each coupling and the minimization of side reactions. |
| Yield after Purification | 30 - 50% | Depends on the purity of the crude product and the efficiency of the purification method. |
Table 2: Recommended Reagent Equivalents (for 0.1 mmol scale)
| Reagent | Equivalents (relative to resin loading) | Typical Amount |
| Fmoc-Amino Acid | 3 - 5 eq. | 0.3 - 0.5 mmol |
| Coupling Reagent (e.g., HBTU, HATU) | 2.9 - 4.9 eq. | 0.29 - 0.49 mmol |
| Base (e.g., DIPEA) | 6 - 10 eq. | 0.6 - 1.0 mmol |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on 2-Chlorotrityl Chloride Resin
This protocol is for a 0.1 mmol synthesis scale.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Hyp(tBu)-OH):
- Place 2-Chlorotrityl chloride resin (e.g., 200 mg, 0.5 mmol/g loading) in a reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes.
- Drain the DCM.
- Dissolve Fmoc-Hyp(tBu)-OH (3 eq.) and DIPEA (4 eq.) in DCM and add to the resin.
- Agitate the mixture for 1-2 hours.
- To cap any unreacted sites, add a small amount of methanol and agitate for 15 minutes.
- Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
2. Peptide Chain Elongation (Coupling of Fmoc-Pro-OH and Fmoc-Gly-OH):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.
- Wash the resin thoroughly with DMF (5x).
- Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Pro-OH or Fmoc-Gly-OH, 3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitoring: Perform a Kaiser test. If the beads are blue, repeat the coupling step.
- Wash the resin with DMF (3x) and DCM (3x).
- Repeat steps 2.1 - 2.6 for the final amino acid (Fmoc-Gly-OH).
- After the final coupling, perform a final Fmoc deprotection (step 2.1) and wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.
3. Cleavage and Deprotection:
- Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v). Caution: Work in a fume hood and wear appropriate PPE.
- Add the cleavage cocktail to the dried resin (approx. 5 mL) and agitate for 2 hours at room temperature.[2]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: HPLC Purification of this compound
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of Buffer A (see below) or a water/acetonitrile mixture.
- Filter the solution through a 0.45 µm filter.
2. HPLC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 50% Buffer B over 30 minutes is a good starting point for a tripeptide.
- Flow Rate: 1 mL/min for an analytical column; scale up for a preparative column.
- Detection: 214 nm and 280 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for challenges in this compound synthesis.
References
Technical Support Center: Troubleshooting Cellular Uptake of H-Gly-Pro-Hyp-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cellular uptake of the tripeptide H-Gly-Pro-Hyp-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to enter cells?
A1: this compound is a tripeptide derived from collagen.[1][2] Its cellular uptake is complex and can occur through several mechanisms. The tripeptide may be partially broken down into the dipeptide Pro-Hyp by enzymes on the cell surface. This dipeptide is then transported into the cell, partly by the H+-coupled peptide transporter 1 (PEPT1).[3] However, in some cell types, the uptake of Pro-Hyp may not be inhibited by typical PEPT1 substrates, suggesting the involvement of other carrier-mediated processes.[3] There is also evidence that endocytosis, a process where the cell engulfs substances, may play a role in the uptake of collagen-derived peptides.[3] Furthermore, hydrogen bonding between the peptide and the cell membrane is thought to be important for its internalization.
Q2: How stable is this compound in a typical cell culture environment?
A2: Peptides containing the Gly-Pro-Hyp motif are generally resistant to degradation by many serum proteases. This inherent stability is a positive attribute for cell culture experiments. However, the stability can be influenced by the specific cell type and the proteases it may secrete. To enhance stability, especially if degradation is suspected, N-terminal modification of the peptide can be considered.
Q3: What are the key factors that can influence the cellular uptake of this compound?
A3: Several experimental factors can significantly impact the cellular uptake of peptides like this compound. These include:
-
Peptide Concentration: The concentration of the peptide in the cell culture medium will directly affect the amount taken up by the cells.
-
Incubation Time: The duration of exposure of the cells to the peptide will influence the total uptake.
-
Temperature: Cellular uptake processes, particularly endocytosis, are energy-dependent and thus sensitive to temperature. Lower temperatures (e.g., 4°C) can inhibit uptake.
-
Cell Type: Different cell lines have varying expression levels of peptide transporters like PEPT1 and different rates of endocytosis, leading to variability in peptide uptake.
-
Serum in Media: Components in fetal bovine serum (FBS) can sometimes interact with peptides and affect their availability and uptake. It has been noted that some commercial FBS can contain low molecular weight hydroxyprolyl peptides which could influence experiments.
Troubleshooting Guide
Problem: Low or no detectable cellular uptake of this compound.
Below is a step-by-step guide to troubleshoot potential issues.
Step 1: Verify Experimental Parameters
Start by reviewing your experimental setup. Inconsistencies in basic parameters are a common source of error.
-
Question: Are the peptide concentration, incubation time, and temperature within the optimal range?
-
Troubleshooting Action: Compare your experimental parameters to those reported in the literature for similar peptides. See the table below for typical ranges. If your parameters are at the extremes, consider adjusting them.
| Parameter | Typical Range | Notes |
| Peptide Concentration | 10 µM - 200 µM | Higher concentrations of the related dipeptide Pro-Hyp (up to 500 µg/ml or ~2200 µM) have been shown to be effective for cell proliferation assays. |
| Incubation Time | 30 minutes - 4 hours | Uptake of the related dipeptide Pro-Hyp has been observed to be linear for about 30 minutes. |
| Temperature | 37°C | Cellular uptake is an active process and is significantly reduced at lower temperatures (e.g., 4°C). |
Step 2: Assess Peptide Integrity
The peptide may be degrading in your cell culture medium before it has a chance to be taken up by the cells.
-
Question: Is the this compound peptide stable under your experimental conditions?
-
Troubleshooting Action: While Gly-Pro-Hyp containing peptides are generally stable, you can assess stability by incubating the peptide in your cell culture medium (with and without cells) for the duration of your experiment. You can then analyze the medium using LC-MS/MS to check for the presence of the intact peptide and any degradation products.
Step 3: Evaluate the Cellular Uptake Mechanism
Understanding the primary uptake mechanism in your specific cell line is crucial for optimizing uptake.
-
Question: Is the uptake in your cell line mediated by PEPT1 or endocytosis?
-
Troubleshooting Action: Use specific inhibitors to probe the uptake mechanism. This can help you determine if a particular pathway is not functioning optimally in your cells.
| Pathway | Inhibitor | Typical Working Concentration |
| PEPT1 Transporter | Glycylsarcosine (a competitive substrate) | Varies, use in molar excess to this compound |
| Clathrin-Mediated Endocytosis | Chlorpromazine | 1 - 10 µg/ml |
| Caveolae-Mediated Endocytosis | Genistein | 10 µg/ml |
| Macropinocytosis | Cytochalasin D | 10 µg/ml |
Note: Always perform control experiments to ensure the inhibitors themselves are not causing cytotoxicity at the concentrations used.
Step 4: Optimize Cell Culture Conditions
The health and state of your cells can impact their ability to take up peptides.
-
Question: Are your cells healthy and at an appropriate confluency?
-
Troubleshooting Action: Ensure your cells are in the logarithmic growth phase and are not overly confluent, as this can affect cellular processes including endocytosis. Regularly check for signs of stress or contamination.
Experimental Protocols
Protocol 1: Assessing Cellular Uptake by Fluorescence Microscopy
This method allows for the visualization of fluorescently labeled this compound within cells.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or TAMRA)
-
Cells cultured on glass coverslips in a multi-well plate
-
Cell culture medium (e.g., DMEM)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI solution for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Peptide Incubation: Prepare the desired concentration of fluorescently labeled this compound in cell culture medium. Remove the existing medium from the cells, wash once with PBS, and add the peptide solution. Incubate for 1-4 hours at 37°C.
-
Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.
Protocol 2: Quantifying Cellular Uptake by Flow Cytometry
This technique provides a quantitative measure of the percentage of cells that have taken up the fluorescently labeled peptide and the relative amount per cell.
Materials:
-
Fluorescently labeled this compound
-
Cells cultured in multi-well plates
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient number.
-
Peptide Incubation: Treat cells with the fluorescently labeled peptide at the desired concentration and for the desired time. Include an untreated control.
-
Washing: After incubation, wash the cells twice with cold PBS.
-
Cell Detachment: For adherent cells, add Trypsin-EDTA and incubate for a few minutes to detach the cells. Neutralize the trypsin with complete medium.
-
Washing: Wash the cells twice by centrifugation (e.g., 300 x g for 5 minutes) and resuspension in cold PBS.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter for your fluorophore. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity (MFI) of the gated population for both the treated and untreated cells. The difference in MFI represents the cellular uptake.
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This is a highly sensitive and specific method for quantifying the unlabeled peptide inside cells.
Materials:
-
This compound
-
Cells cultured in multi-well plates
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS/MS system
Procedure:
-
Peptide Incubation: Incubate cells with this compound as described in the previous protocols.
-
Washing: Wash the cells thoroughly with ice-cold PBS (at least three times) to remove all extracellular peptide.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration in each lysate sample.
-
Sample Preparation for LC-MS/MS: Precipitate the proteins from the lysate (e.g., with cold acetone or methanol). Centrifuge to pellet the protein and collect the supernatant containing the peptide. Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
Data Normalization: Normalize the quantified intracellular peptide amount to the total protein concentration of the respective sample.
Visualizations
Caption: Potential cellular uptake pathways for this compound.
Caption: A streamlined workflow for troubleshooting poor peptide uptake.
Caption: Decision-making flowchart for diagnosing uptake issues.
References
- 1. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central activity of peptide Gly-Pro-Hyp--the main component of collagen degradation products mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Enzymatic Stability of H-Gly-Pro-Hyp-OH Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-Gly-Pro-Hyp-OH and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments related to enzymatic stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound and similar collagen-like peptides?
A1: The primary enzymes involved in the degradation of collagen-like peptides such as this compound are proteases, particularly those with specificity for proline-containing peptides. Key enzymes include:
-
Prolidase: This dipeptidase specifically cleaves dipeptides with a C-terminal proline or hydroxyproline.[1]
-
Prolyl Oligopeptidase (POP): A serine peptidase that digests small peptide hormones and neuroactive peptides.
-
Matrix Metalloproteinases (MMPs): A family of enzymes, including collagenases (MMP-1, -8, -13), that are capable of cleaving the triple helical structure of collagen and collagen-like peptides.[2]
-
Other Serum Proteases: Various proteases present in blood plasma can contribute to the degradation of peptides.
Q2: What are the most effective chemical modification strategies to enhance the enzymatic stability of this compound analogs?
A2: Several chemical modification strategies can improve the stability of peptide analogs:
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from degradation by exopeptidases.[3][4]
-
Substitution with Unnatural Amino Acids: Replacing L-amino acids with D-amino acids can significantly increase resistance to proteolytic degradation.[5] N-alkylated amino acids can also improve pharmacological properties and stability.
-
Cyclization: Creating cyclic peptide analogs can enhance stability by making the peptide structure more rigid and less accessible to proteases.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size, which helps to protect it from enzymatic degradation and renal clearance.
-
Lipidation: The addition of long-chain fatty acids can stabilize the peptide's structure and prolong its half-life.
Q3: How does the this compound sequence contribute to its inherent stability?
A3: The repeating Gly-Pro-Hyp sequence has a high propensity to form a stable triple helical structure, similar to native collagen. This conformation provides some intrinsic resistance to many common proteases. Peptides with this motif have been shown to be relatively stable in gastrointestinal fluid and rat plasma.
Q4: Can this compound be absorbed orally?
A4: Yes, studies have shown that this compound and its dipeptide metabolite, Pro-Hyp, can be absorbed from the gastrointestinal tract. Their stability in gastrointestinal fluid allows them to be transported across the intestinal cell monolayer.
Troubleshooting Guides
Issue 1: Rapid Degradation of Peptide Analog in Plasma Stability Assay
| Potential Cause | Troubleshooting Step |
| High Protease Activity in Plasma | Ensure proper collection and handling of plasma, using protease inhibitor cocktails if appropriate for the experimental goals. |
| Susceptibility of a Specific Cleavage Site | Analyze the degradation products using LC-MS/MS to identify the cleavage site. Modify the analog at this site (e.g., D-amino acid substitution). |
| Incorrect Incubation Conditions | Verify that the incubation temperature (typically 37°C) and pH are correct and consistent across experiments. |
| Peptide Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide. |
Issue 2: Inconsistent Results in Enzymatic Stability Assays
| Potential Cause | Troubleshooting Step |
| Variability in Enzyme Activity | Use a fresh aliquot of the enzyme for each experiment and perform an activity assay to confirm its potency. |
| Inconsistent Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Sample Evaporation | Use sealed plates or tubes for long incubation times and consider using a humidified incubator. |
| Matrix Effects in LC-MS/MS Analysis | Develop a robust sample preparation method (e.g., protein precipitation, solid-phase extraction) and use an internal standard. |
Issue 3: Unexpected Cleavage Products Observed
| Potential Cause | Troubleshooting Step |
| Contaminating Protease Activity | Ensure the purity of the enzyme being used. Consider using a specific inhibitor for the suspected contaminating protease to confirm its involvement. |
| Non-Enzymatic Degradation | Run a control sample without the enzyme to check for chemical instability of the peptide under the assay conditions (e.g., hydrolysis at extreme pH). |
| In-source Fragmentation during Mass Spectrometry | Optimize the mass spectrometer source conditions to minimize fragmentation of the parent peptide. |
Quantitative Data Summary
Table 1: Comparative Stability of this compound and Analogs in Rat Plasma
| Peptide Analog | Modification | Half-life (t½) in Rat Plasma (hours) | Primary Degradation Products |
| This compound | None | ~2 | Pro-Hyp, Gly |
| Ac-Gly-Pro-Hyp-OH | N-terminal Acetylation | > 8 | Gly-Pro-Hyp |
| H-Gly-D-Pro-Hyp-OH | D-Proline Substitution | > 12 | Minimal Degradation |
| c(Gly-Pro-Hyp) | Cyclization | > 24 | Not Applicable |
Note: The data presented are representative values from the literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Preparation of Plasma: Collect fresh blood from the species of interest (e.g., rat, human) in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Peptide Incubation: Spike the peptide analog into the plasma at a final concentration of 1-10 µM. Incubate the samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or trichloroacetic acid to precipitate the plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the remaining concentration of the parent peptide using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
Protocol 2: Specific Enzyme Degradation Assay (e.g., with Prolidase)
-
Enzyme and Substrate Preparation: Prepare a stock solution of the peptide analog in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of the specific enzyme (e.g., human recombinant prolidase).
-
Reaction Initiation: In a microcentrifuge tube, combine the buffer, the peptide analog, and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the enzyme.
-
Time-Course Incubation: Incubate the reaction mixture at 37°C.
-
Sampling and Quenching: At defined time points, remove an aliquot and stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid) or by heat inactivation.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the degradation of the substrate and the formation of products.
-
Kinetic Parameter Calculation: Determine the initial reaction velocity at different substrate concentrations to calculate kinetic parameters such as Km and Vmax.
Visualizations
Caption: Experimental workflow for assessing peptide stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 4. pepdoopeptides.com [pepdoopeptides.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of extraction methods for H-Gly-Pro-Hyp-OH from tissue samples
Technical Support Center: H-Gly-Pro-Hyp-OH Extraction from Tissue
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the refinement of this compound extraction methods from tissue samples. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important? A1: this compound (Glycyl-Prolyl-Hydroxyproline) is a specific tripeptide that is a fundamental repeating unit of collagen, the most abundant protein in animal tissues.[1][2] Its extraction and quantification are crucial for studies related to collagen metabolism, tissue engineering, wound healing, and the development of pharmaceuticals and cosmetics.[3][4] Accurate measurement of hydroxyproline-containing peptides like Gly-Pro-Hyp can serve as a direct indicator of collagen content and turnover in biological samples.[5]
Q2: What are the primary methods for extracting collagen peptides from tissue? A2: The main methods involve solubilizing collagen from the tissue matrix and then hydrolyzing it into smaller peptides. Common approaches include:
-
Acid Solubilization: Using dilute organic acids like acetic acid to extract collagen, which is particularly effective for young, uncrosslinked collagen.
-
Enzymatic Hydrolysis: Employing enzymes such as pepsin or collagenase to cleave collagen, often used in conjunction with acid extraction to improve yield and remove telopeptides that can be immunogenic.
-
Alkaline Hydrolysis: Using alkaline solutions (e.g., NaOH) to hydrolyze the tissue and extract peptides.
-
Heat and Pressure: Applying heat and pressure, often with acid (e.g., 6N HCl at 110-120°C), for complete hydrolysis of the tissue to free amino acids and small peptides for total hydroxyproline analysis.
Q3: Which tissue types are common sources for this compound extraction? A3: Collagen peptides can be extracted from any collagen-rich connective tissue. The most common sources include skin, tendons, cartilage, bones, and adipose tissue. The choice of tissue often depends on the specific research application and the desired type of collagen.
Q4: How is this compound typically quantified after extraction? A4: Quantification is most accurately performed using chromatographic techniques coupled with mass spectrometry. Methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to separate and specifically detect and quantify this compound and other hydroxyproline-containing peptides. For total collagen content, colorimetric assays that measure total hydroxyproline after complete acid hydrolysis are also common.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Removal of Non-Collagenous Proteins: Fats, lipids, and other proteins can interfere with collagen solubilization and hydrolysis. | Implement a thorough pre-treatment step. Use alkaline solutions (e.g., NaOH) or organic solvents (e.g., ethanol, isopropanol) to defat and remove non-collagenous materials before the main extraction. |
| Inefficient Hydrolysis: The acid or enzyme concentration, temperature, or incubation time may be suboptimal for your specific tissue type. | Optimize hydrolysis conditions. For acid hydrolysis, test different acid concentrations (e.g., 0.5 M acetic acid) and incubation times (24-72 hours). For enzymatic hydrolysis, optimize enzyme concentration (e.g., 1.0% pepsin) and duration (e.g., 48 hours). | |
| Peptide Degradation: Excessive heat or harsh chemical conditions during hydrolysis or sample drying can degrade the target peptides. | Use the lowest effective temperature for hydrolysis and recovery steps. When evaporating samples to dryness, use a vacuum rotary evaporator at a controlled temperature (e.g., 60°C). | |
| Poor Purity / Contamination | Presence of Non-Collagenous Proteins: The initial pre-treatment was insufficient. | Increase the rigor of the pre-treatment. A multi-step process involving both chemical and enzymatic removal of impurities can significantly increase the purity of the final collagen extract. |
| Co-elution during Chromatography: Other peptides or compounds in the sample have similar retention times to this compound. | Optimize your HPLC/LC-MS method. Adjust the mobile phase gradient, change the column type (e.g., C18), or modify the flow rate to improve peak separation. | |
| High Sample Variability | Inconsistent Tissue Homogenization: Non-uniform sample preparation leads to different extraction efficiencies between samples. | Ensure tissue is finely minced or powdered (e.g., after freeze-drying) to create a homogenous starting material. |
| Incomplete Reaction during Derivatization (if used): Inconsistent reagent addition or incubation times for pre-column or post-column derivatization methods. | Follow a strict and consistent protocol for any derivatization steps. Prepare fresh reagents and ensure accurate pipetting. | |
| Column Clogging (HPLC/LC) | Particulate Matter in Sample: Incompletely dissolved hydrolysate or precipitates from buffers. | Filter all samples through a 0.2 µm or 0.45 µm syringe filter before injecting them into the HPLC/LC system. Centrifuge samples at high speed (e.g., 10,000 x g) to pellet any insoluble material. |
| Hemoglobin Precipitates (Blood Samples): High hemoglobin content in blood samples can lead to insoluble complexes that clog the column. | For blood-based samples, consider reducing Proteinase K lysis time to prevent the formation of these precipitates. |
Quantitative Data Presentation
The following table summarizes the results from an optimized collagen extraction protocol compared to a conventional method, demonstrating a significant increase in the yield of key amino acids.
Table 1: Comparison of Extraction Yields from Human Adipose Tissue
| Method | Hydroxyproline (Hyp) Yield | Glycine (Gly) Yield | Citation |
| Conventional Acetic Acid Hydrolysis | 164.13 ± 1.11 pg/mL | 0.947 µg/mL | |
| Optimized Multi-Step Protocol | 355.26 ± 18.71 pg/mL | 22.752 µg/mL |
The optimized protocol involved sequential steps of destaining, elimination of non-collagenous proteins, pepsin treatment, and alkaline hydrolysis.
Experimental Protocols
Protocol 1: Optimized Extraction from Adipose Tissue
This protocol is adapted from a method developed for high-purity collagen extraction from human perirenal adipose tissue.
1. Tissue Preparation: a. Obtain fresh or frozen adipose tissue. Mince into small pieces (~1 cm). b. If pigmented, perform a destaining step by soaking the tissue in 0.5% H₂O₂ in 0.1 M NaOH for 1 hour at 4°C with agitation. c. Wash thoroughly with cold distilled water until a neutral pH is achieved.
2. Elimination of Non-Collagenous Proteins: a. Immerse the tissue in 1.5 M NaOH for 24 hours at 4°C with gentle shaking. b. Centrifuge to pellet the extracellular matrix (ECM) and discard the supernatant. c. Wash the ECM pellet repeatedly with cold distilled water until the pH is neutral.
3. Atelocollagen Preparation (Pepsin Digestion): a. Prepare a 1.0% (w/w) pepsin solution in 0.5 M acetic acid. b. Resuspend the ECM pellet in the pepsin solution (e.g., 100 mg wet weight ECM in 1 mL pepsin solution). c. Incubate for 48 hours at 25°C with gentle shaking (150 rpm). This step removes the immunogenic telopeptide regions of the collagen.
4. Collagen Hydrolysis: a. Centrifuge the mixture to pellet any undigested material. Transfer the supernatant containing solubilized atelocollagen to a new tube. b. Add 1.0 M NaOH to the supernatant and incubate for 10 minutes at 60°C to hydrolyze the collagen into smaller peptides. c. Centrifuge at 10,000 rpm for 30 minutes at 4°C to separate any insoluble components.
5. Peptide Purification and Analysis: a. The supernatant now contains the extracted peptides, including this compound. b. Further purify the peptides using solid-phase extraction (SPE) with a C18 cartridge. c. Analyze and quantify the this compound content using LC-MS/MS.
Protocol 2: General Acid/Enzymatic Extraction from Connective Tissue
This is a general-purpose protocol for extracting acid- and pepsin-soluble collagen peptides.
1. Tissue Preparation: a. Mince fresh or thawed tissue into small pieces. b. Defat the tissue by stirring with a suitable organic solvent (e.g., 2-propanol) and wash thoroughly with distilled water.
2. Acid Extraction: a. Suspend the pre-treated tissue in 0.5 M acetic acid (a common ratio is 1:10 w/v). b. Stir continuously for 24-48 hours at 4°C. c. Centrifuge at high speed (e.g., 10,000 x g) for 30-60 minutes at 4°C. d. Collect the supernatant, which contains the Acid-Soluble Collagen (ASC). The remaining pellet can be used for further extraction.
3. Pepsin Digestion (Optional, for higher yield): a. Take the pellet from the previous step and resuspend it in 0.5 M acetic acid containing an optimized concentration of pepsin (e.g., 1%). b. Stir continuously for 24-48 hours at 4°C. c. Centrifuge to remove insoluble material. The supernatant contains Pepsin-Soluble Collagen (PSC).
4. Peptide Preparation and Analysis: a. Combine the ASC and PSC supernatants. b. Hydrolyze the collagen solution using heat and acid (e.g., HCl at 110°C for 24 hours for total hydroxyproline) or a more specific enzyme (collagenase) to generate tripeptides. c. Neutralize the hydrolysate and filter it (0.2 µm) before analysis by HPLC or LC-MS/MS.
Visualizations: Workflows and Logic
The following diagrams illustrate the experimental workflows for extracting this compound.
Caption: General workflow for this compound extraction from tissue.
Caption: Optimized multi-step extraction protocol workflow.
References
- 1. Extraction and Characterization of Human Adipose Tissue-Derived Collagen: Toward Xeno-Free Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and mass spectrometry based hydroxyproline mapping of type II collagen derived from Capra hircus ear cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Addressing matrix effects in mass spectrometric analysis of H-Gly-Pro-Hyp-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of the tripeptide H-Gly-Pro-Hyp-OH.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of quantification.[2][3][4] The "matrix" includes all components of the sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous molecules.
Q2: What are the common causes of matrix effects for a small peptide like this compound?
A2: For a polar tripeptide like this compound, common causes of matrix effects in biological samples (e.g., plasma, urine, tissue homogenates) include:
-
Endogenous Components: Co-elution with other small molecules, lipids (especially phospholipids), and salts can interfere with the ionization process.
-
Sample Preparation Reagents: Residual salts from buffers, detergents, or agents used for protein precipitation can suppress the analyte signal.
-
Exogenous Materials: Contaminants from collection tubes or anticoagulants like heparin can also introduce matrix effects.
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix sample that has been subjected to the entire sample preparation workflow. A significant difference in the signal response indicates the presence of matrix effects.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound, such as one containing ¹³C or ¹⁵N labeled amino acids, will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.
Problem 1: Poor reproducibility and accuracy in quantification.
-
Potential Cause: Undiagnosed matrix effects.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.
-
Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled this compound internal standard. This is the most robust way to correct for variability.
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix that is as similar as possible to the study samples.
-
Problem 2: Significant ion suppression is detected.
-
Potential Cause: Co-elution of interfering compounds from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components while concentrating the analyte. A mixed-mode SPE sorbent could be particularly useful for a polar peptide.
-
Protein Precipitation: While a simpler method, it can be less clean. If using protein precipitation, ensure complete removal of the precipitated protein.
-
Phospholipid Removal: If analyzing plasma or serum, consider using specific phospholipid removal plates or cartridges, as phospholipids are a major cause of ion suppression.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from the interfering matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter the retention and elution profile of the analyte and interferences.
-
-
Problem 3: Inconsistent results between different sample batches.
-
Potential Cause: Variability in the sample matrix between batches.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure consistent procedures for sample collection, storage, and preparation to minimize variability in the matrix.
-
Evaluate Matrix Effects Across Batches: Perform matrix effect assessments on representative samples from different batches to understand the variability.
-
Robustness of the Method: The use of a SIL-IS is critical in these situations to compensate for inter-batch matrix differences.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix + Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through the entire sample preparation procedure. In the final step, spike this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Blank Matrix): Process a blank matrix sample without the analyte spike.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by equilibration with water.
-
Loading: Load the pre-treated sample (e.g., plasma with protein precipitation) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove loosely bound interferences.
-
Elution: Elute this compound using a suitable solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment for this compound in human plasma.
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
| A | Analyte in Neat Solution | 1,500,000 | - |
| B | Analyte Spiked Post-Extraction | 975,000 | 65% (Ion Suppression) |
Visualizations
Caption: Workflow for mitigating matrix effects in this compound analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of H-Gly-Pro-Hyp-OH and Other Collagen Peptides for Researchers and Drug Development Professionals
An in-depth guide to the performance, bioavailability, and mechanisms of action of key bioactive collagen peptides, supported by experimental data.
Introduction
Collagen peptides, short chains of amino acids derived from collagen, have garnered significant attention in the fields of dermatology, orthopedics, and drug development for their potential therapeutic benefits. Among these, the tripeptide H-Gly-Pro-Hyp-OH (GPH) has emerged as a key bioactive molecule. This guide provides a comprehensive comparative analysis of this compound and other prominent collagen peptides, such as the dipeptide Pro-Hyp (PH) and various collagen hydrolysates. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and select the most suitable collagen peptides for their research and product development endeavors.
I. Comparative Performance Analysis
The efficacy of collagen peptides is determined by several factors, including their bioavailability and their ability to stimulate cellular processes like proliferation and extracellular matrix synthesis. This section presents a quantitative comparison of this compound and other collagen peptides across key performance indicators.
Table 1: Bioavailability and Pharmacokinetics of Collagen Peptides
| Peptide/Collagen Hydrolysate | Animal Model/Human | Dosage | Key Findings | Reference |
| This compound (GPH) | Rat | 100 mg/kg (intragastric) | Absolute oral bioavailability: 4.4% | [1] |
| Pro-Hyp (PH) | Rat | 100 mg/kg (intragastric) | Absolute oral bioavailability: 19.3% | [1] |
| High Gly-Pro-Xaa Collagen Hydrolysate (HCH) | Mouse | Not specified | 65.07-fold higher AUC for GPH compared to Low Gly-Pro-Xaa Collagen Hydrolysate (LCH) | [2] |
| Fish Collagen Hydrolysate | Human | Not specified | Significantly higher Cmax for Hyp-Gly compared to bovine and porcine CH | [3] |
| High Tripeptide Collagen (HTC-col) | Human | 900 mg/kg & 1800 mg/kg | GPH showed the highest Area Under the Curve (AUC) in blood at 1800 mg/kg. | [4] |
Table 2: Efficacy in Skin Health and Cellular Function
| Peptide/Collagen Hydrolysate | Experimental Model | Concentration/Dosage | Efficacy Metric | Result | Reference |
| This compound (GPH) | UV-induced photoaging mice | Not specified | Potent anti-photoaging activities | Comparable to high-content GPH hydrolysate | |
| Pro-Hyp (PH) | SSEA3-positive hDPSCs | 200 µg/ml | Cell Proliferation | Enhanced proliferation | |
| Hyp-Gly (HG) | SSEA3-positive hDPSCs | 200 µg/ml | Cell Proliferation | Enhanced proliferation | |
| SOLUGEL® Collagen Peptides | Human Dermal Fibroblasts | 0.01% | COL1A1 Gene Expression | 108.4 ± 7.6% increase | |
| SOLUGEL® Collagen Peptides | Human Dermal Fibroblasts | 1% | COL1A1 Gene Expression | 60.5 ± 7.9% increase | |
| SOLUGEL® Collagen Peptides | Human Dermal Fibroblasts | 0.01% | Elastin (ELN) Gene Expression | 35.2 ± 13.2% increase | |
| SOLUGEL® Collagen Peptides | Human Dermal Fibroblasts | 1% | Elastin (ELN) Gene Expression | 42.1 ± 10.1% increase | |
| Marine Collagen Peptides | NIH-3T3 Fibroblasts | 25 µg/mL | Cell Viability | 37% more than negative control | |
| ELASTEN® (2.5g collagen peptides) | Human Clinical Trial (n=72) | 1 ampoule/day for 12 weeks | Skin Elasticity | Significant improvement | |
| Drinkable Nutraceutical (5g fish collagen peptides) | Human Clinical Trial (n=120) | 50 mL/day for 90 days | Skin Elasticity | 7.5% increase | |
| SOLUGEL® Collagen Peptides | Human Clinical Trial | 10g/day for 8 weeks | Skin Elasticity | 17.1% improvement |
II. Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
Fibroblast Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation.
-
Cell Culture: Human dermal fibroblasts are cultured overnight in a 96-well plate at a density of 10,000 cells/well.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test collagen peptides (e.g., 0.001% to 3% w/v) and incubated for 24 hours.
-
MTT Addition: The medium is removed, and the wells are washed with phosphate-buffered saline (PBS). A 1:11 solution of methyl thiazolyl tetrazolium (MTT) is added to each well, and the plates are incubated at 37°C for 3 hours.
-
Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 490 nm). The intensity of the color is proportional to the number of viable, metabolically active cells.
Gene Expression Analysis of Collagen Synthesis Markers (RT-qPCR)
This technique quantifies the expression levels of genes involved in collagen and elastin synthesis.
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in a 6-well plate at a density of 200,000 cells/well. After 24 hours, the medium is replaced with a new medium supplemented with the test collagen peptides (e.g., at 0.01% and 1% w/v).
-
RNA Extraction: After 24 hours of incubation, total RNA is extracted from the cells using a suitable kit (e.g., miRNeasy kit). The quality and quantity of RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: 500 ng of total RNA is used for complementary DNA (cDNA) synthesis.
-
qPCR: Quantitative polymerase chain reaction (qPCR) is performed using specific primers for target genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ELN (Elastin).
-
Data Analysis: The relative gene expression is calculated using a comparative Ct method, normalized to a housekeeping gene.
Quantification of Collagen Peptides in Blood (HPLC-MS/MS)
This method allows for the precise measurement of specific collagen peptides in biological fluids.
-
Sample Preparation: Blood samples are collected at various time points after oral administration of collagen peptides. The samples are processed to precipitate proteins and extract the peptides.
-
HPLC Separation: The extracted peptides are separated using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 column). A gradient elution with a mobile phase consisting of water/formic acid and acetonitrile/formic acid is typically used.
-
MS/MS Detection: The separated peptides are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target peptides.
-
Data Analysis: The concentration of each peptide is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
III. Signaling Pathways and Mechanisms of Action
Collagen peptides exert their biological effects by interacting with specific cellular receptors and activating downstream signaling pathways. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key mediator of collagen synthesis.
TGF-β Signaling Pathway
The binding of TGF-β ligands to their receptors on the cell surface initiates a signaling cascade that ultimately leads to the transcription of target genes, including those for collagen and other extracellular matrix proteins.
Caption: Simplified TGF-β signaling pathway leading to collagen gene transcription.
Experimental Workflow for Assessing Collagen Peptide Efficacy
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of collagen peptides on fibroblast function.
Caption: Workflow for in vitro evaluation of collagen peptide bioactivity.
IV. Discussion and Future Directions
The presented data indicate that while larger collagen hydrolysates can improve skin parameters, the specific bioactivity is likely driven by the presence of smaller, absorbable peptides like this compound and Pro-Hyp. The higher bioavailability of Pro-Hyp compared to this compound in rat models suggests that dipeptides may be more readily absorbed. However, the observation that collagen hydrolysates with a higher GPH content lead to significantly increased GPH absorption in mice highlights the importance of the overall composition of the hydrolysate.
In vitro studies consistently demonstrate the ability of specific collagen peptides to stimulate fibroblast proliferation and the synthesis of key extracellular matrix components, including collagen and elastin. The activation of the TGF-β signaling pathway appears to be a central mechanism underlying these effects.
Future research should focus on conducting more direct, head-to-head comparative studies of various purified collagen di- and tripeptides under standardized experimental conditions. This will enable a more precise determination of the structure-activity relationships and help in the rational design of more effective collagen-based therapeutics and nutraceuticals. Furthermore, human clinical trials with well-defined collagen peptide compositions are needed to translate the promising in vitro and animal data into evidence-based clinical applications.
Conclusion
This comparative analysis underscores the significant potential of this compound and other bioactive collagen peptides in modulating skin physiology. While this compound is a key bioactive component, its relative efficacy compared to other peptides such as Pro-Hyp warrants further investigation. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals to navigate the complex landscape of collagen peptide research and to inform the development of next-generation products for skin health and tissue regeneration.
References
- 1. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Absorption of bioactive peptides following collagen hydrolysate intake: a randomized, double-blind crossover study in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of H-Gly-Pro-Hyp-OH, Pro-Hyp, and Hyp-Gly in Stimulating Fibroblast Activity
In the realm of regenerative medicine and dermatology, collagen-derived peptides are gaining significant attention for their potential to modulate cellular behavior and promote tissue repair. Among these, the tripeptide H-Gly-Pro-Hyp-OH and the dipeptides Pro-Hyp and Hyp-Gly are of particular interest due to their prevalence after collagen ingestion and their demonstrated effects on fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM). This guide provides a detailed comparison of these peptides, supported by experimental data, to aid researchers and drug development professionals in understanding their respective roles in stimulating fibroblast activity.
Comparative Efficacy in Fibroblast Stimulation
While direct head-to-head comparative studies under identical experimental conditions are limited, the existing body of research provides valuable insights into the individual and combined effects of this compound, Pro-Hyp, and Hyp-Gly on fibroblast proliferation, migration, and ECM synthesis.
Quantitative Analysis of Fibroblast Activity
The following table summarizes the key quantitative findings from various studies on the effects of these peptides on fibroblast functions. It is important to note that experimental conditions, such as cell source, peptide concentration, and assay type, vary between studies.
| Peptide/Peptide Mix | Concentration | Target Cell Type | Key Effect | Quantitative Result | Citation |
| Pro-Hyp | 200 nmol/mL | Human Dermal Fibroblasts | Proliferation | 1.5-fold increase | |
| 200 nmol/mL | Human Dermal Fibroblasts | Hyaluronic Acid Synthesis | 3.8-fold increase | ||
| 0-1000 nmol/mL | Mouse Skin Fibroblasts | Growth on Collagen Gel | Dose-dependent increase | [1] | |
| 200 nmol/mL | Mouse Skin Fibroblasts | Migration | Significant increase after 72h | [1] | |
| Hyp-Gly & Pro-Hyp | 100 µM each | Mouse Skin Fibroblasts | Growth on Collagen Gel | Significant increase in cell number | [2] |
| This compound | Not specified | Human Dermal Fibroblasts | ECM Gene Expression (under H₂O₂ stress) | Prevents reduction in COL1A, elastin, and fibronectin expression | [3] |
Signaling Pathways in Fibroblast Activation
The stimulatory effects of these collagen-derived peptides on fibroblasts are mediated through distinct signaling pathways. Understanding these pathways is crucial for targeted therapeutic development.
This compound is believed to engage with fibroblast receptors such as CD44, α2β1 integrin, and discoidin domain receptors (DDR1/2).[4] This interaction triggers downstream signaling cascades, primarily the TGF-β/Smad and MAPK/ERK pathways, which are central to the regulation of ECM protein synthesis.
In contrast, Pro-Hyp has been shown to stimulate fibroblast proliferation and hyaluronic acid synthesis through the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3). This suggests a different, yet also crucial, pathway for modulating fibroblast activity.
Experimental Methodologies
The following sections detail the experimental protocols used to assess the effects of these peptides on fibroblast activity.
Fibroblast Proliferation Assay on Collagen Gel
This assay is designed to measure the effect of peptides on the growth of fibroblasts cultured in a three-dimensional collagen matrix, which mimics the in vivo environment.
Protocol:
-
Cell Culture: Primary mouse skin fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) that has been treated to remove low molecular weight hydroxyprolyl peptides to avoid confounding results.
-
Collagen Gel Preparation: Collagen solution is prepared and neutralized, then dispensed into culture plates and allowed to gel at 37°C.
-
Cell Seeding: Fibroblasts are seeded on top of the collagen gel.
-
Treatment: The culture medium is replaced with fresh medium containing the test peptides at various concentrations. A control group without added peptides is also maintained.
-
Cell Counting: At designated time points (e.g., 24, 48, 72 hours), the cells are harvested and the cell number is determined using a cell counter or a viability assay (e.g., MTT assay).
Fibroblast Migration Assay (Nested Collagen Matrix)
This method assesses the chemotactic potential of the peptides by measuring the migration of fibroblasts from a dense collagen matrix to a less dense one.
Protocol:
-
Inner Matrix Preparation: A dense collagen matrix is prepared and seeded with human corneal fibroblasts. A button of this cell-seeded matrix is created.
-
Outer Matrix Preparation: The cell-seeded inner matrix is placed within a larger, acellular, and less dense collagen matrix.
-
Treatment: The nested matrix is cultured in serum-free media containing the test peptides or control media.
-
Imaging: At various time points, the constructs are fixed, and the cells are stained with fluorescent dyes (e.g., phalloidin for F-actin and a nuclear stain).
-
Analysis: Confocal microscopy is used to visualize and quantify the migration of fibroblasts from the inner to the outer matrix.
Collagen Synthesis Assay (Sirius Red Staining)
This assay quantifies the amount of collagen produced and deposited by fibroblasts in culture.
Protocol:
-
Cell Culture and Treatment: Fibroblasts are cultured to confluence and then treated with the test peptides for a specified period.
-
Decellularization: The cell layer is removed, leaving the deposited extracellular matrix.
-
Staining: The matrix is stained with Sirius Red solution, which specifically binds to collagen fibers.
-
Quantification: The stained collagen is eluted, and the absorbance is measured spectrophotometrically to determine the amount of collagen.
Conclusion
The available evidence strongly suggests that this compound, Pro-Hyp, and Hyp-Gly are all bioactive peptides capable of stimulating fibroblast activity, which is crucial for wound healing and skin health. Pro-Hyp and Hyp-Gly have been shown to directly promote fibroblast proliferation and migration. This compound appears to exert its effects by activating key signaling pathways involved in ECM synthesis, thereby protecting against cellular stress.
For researchers and drug developers, the choice of peptide may depend on the specific desired outcome. For promoting cell proliferation and wound closure, Pro-Hyp and Hyp-Gly are promising candidates. For enhancing the structural integrity and resilience of the dermal matrix, this compound, with its ability to upregulate ECM gene expression, is a compelling option. Future research should focus on direct comparative studies to elucidate the relative potencies and potential synergistic effects of these peptides.
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral Ingestion of AP Collagen Peptide Leads to Systemic Absorption of Gly-Pro-Hyp, Alleviating H2O2-Induced Dermal Fibroblast Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of H-Gly-Pro-Hyp-OH Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the tripeptide H-Gly-Pro-Hyp-OH, a key bioactive component derived from collagen, is critical for research and development in cosmetics, pharmaceuticals, and nutritional supplements. This guide provides a comparative analysis of common analytical methods for the quantification of this compound, offering supporting data and detailed experimental protocols to aid in method selection and validation.
Comparison of Quantification Methods
The primary methods for the quantification of this compound and similar peptides are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Amino Acid Analysis (AAA). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.
| Parameter | HPLC-UV | LC-MS/MS | Amino Acid Analysis (AAA) |
| Principle | Separation by hydrophobicity, detection by UV absorbance of the peptide bond. | Separation by hydrophobicity, detection by mass-to-charge ratio of peptide and its fragments. | Hydrolysis of the peptide into constituent amino acids, followed by their separation and quantification. |
| Specificity | Moderate; may be susceptible to interference from co-eluting compounds. | High; fragmentation pattern provides structural confirmation. | Indirect; quantifies total amino acids, not the intact peptide. |
| Sensitivity | Lower (µg/mL range).[1] | High (ng/mL to pg/mL range).[1] | Moderate; dependent on the derivatization agent and detector. |
| Linearity (Correlation Coefficient) | Typically >0.99.[1] | Excellent (>0.99).[2] | Good; dependent on the derivatization and detection method. |
| Accuracy (% Recovery) | Generally within 85-115%. | High (typically 95-105%).[2] | Can be affected by hydrolysis efficiency. |
| Precision (%RSD) | <15% for inter-day and intra-day assays. | <10% for inter-day and intra-day assays. | <15% is generally acceptable. |
| Throughput | Moderate. | High, especially with modern UHPLC systems. | Low; requires lengthy hydrolysis step. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. | Moderate instrument cost. |
Experimental Protocols
LC-MS/MS Quantification of this compound
This protocol is based on validated methods for the quantification of this compound in various matrices.
a. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and perform serial dilutions to create calibration standards.
-
Biological Samples (e.g., Plasma): Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC-UV Quantification of Peptides
This is a general protocol adaptable for this compound quantification.
a. Sample Preparation:
-
Prepare standard and sample solutions as described for the LC-MS/MS method.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for eluting the peptide of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
c. Data Analysis:
-
Quantification is performed similarly to the LC-MS/MS method using a calibration curve based on peak areas.
Amino Acid Analysis (AAA)
This protocol provides an indirect quantification of this compound by measuring its constituent amino acids.
a. Hydrolysis:
-
Acid hydrolysis of the peptide sample (e.g., with 6N HCl at 110°C for 24 hours) is performed to break it down into its individual amino acids.
b. Derivatization:
-
The hydrolyzed amino acids are derivatized with a reagent (e.g., o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines) to enable detection.
c. Chromatographic Separation and Detection:
-
The derivatized amino acids are separated by reversed-phase HPLC and detected by fluorescence or UV absorbance.
d. Data Analysis:
-
The amount of each amino acid (Glycine, Proline, and Hydroxyproline) is quantified against known standards. The initial amount of this compound is back-calculated based on the molar ratios of the quantified amino acids.
Visualizations
Caption: Experimental workflow for the cross-validation of this compound quantification methods.
This compound has been shown to stimulate collagen synthesis, a process influenced by the Transforming Growth Factor-beta (TGF-β) signaling pathway.
References
A Comparative Guide to the Efficacy of H-Gly-Pro-Hyp-OH from Various Commercial Suppliers
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative overview of H-Gly-Pro-Hyp-OH, a significant tripeptide in collagen synthesis and tissue regeneration, from several commercial suppliers. The comparison focuses on key quality attributes and provides standardized experimental protocols for independent efficacy assessment.
Data Summary
The following table summarizes the purity specifications and any available biological activity data for this compound from a selection of commercial suppliers. It is important to note that direct comparative studies are limited, and the data presented here is primarily based on information provided by the suppliers. Researchers are encouraged to perform their own comparative analyses using the protocols outlined in this guide.
| Supplier | Product Name | Purity Specification | Biological Activity/Application Notes | CAS Number |
| Bachem AG | This compound | Not explicitly stated in provided snippets; typically high-grade for research | Research use only.[1][2] | 2239-67-0[1] |
| Chem-Impex | This compound | ≥ 97% (HPLC)[3] | Bioactive peptide for wound healing, tissue regeneration, and collagen synthesis. Used in pharmaceuticals and cosmetics.[3] | 2239-67-0 |
| ETW International | This compound | 98% min | Collagen-mimicking tripeptide for polypeptide and GLP-1 synthesis. | 2239-67-0 |
| BOC Sciences | This compound | High Purity | Promotes dermal collagen production and epidermal regeneration. Can increase fibroblast activity to synthesize type I collagen by 400%. | 2239-67-0 |
| MedChemExpress | This compound (Tripeptide 29) | Not explicitly stated in provided snippets | Orally active bioactive peptide against UVB-induced skin aging. | 2239-67-0 |
| GlpBio | This compound | >98.00% | Used in anti-wrinkle cosmetic compositions. | 2239-67-0 |
| Immunomart | This compound | 0.9847 | Anti-photoaging collagen peptide that attenuates inflammation and reduces MMP-1 and MMP-3 levels. | 2239-67-0 |
| Biosynth | This compound | Not explicitly stated in provided snippets | A component of collagen gel used to promote wound and burn healing. | 2239-67-0 |
Experimental Protocols
To facilitate a direct and unbiased comparison of this compound from different suppliers, the following detailed experimental protocols are provided. These protocols are based on established methodologies for assessing the biological efficacy of this tripeptide.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of fibroblast cells, which are key players in collagen production.
a. Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound from different suppliers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
b. Protocol:
-
Seed HDFs in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.
-
Prepare stock solutions of this compound from each supplier in serum-free DMEM.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) from each supplier. Include a control group with no peptide.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control group.
Collagen Synthesis Assay (Sircol Assay)
This assay quantifies the amount of soluble collagen produced by fibroblasts in response to this compound.
a. Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture reagents (as above)
-
This compound from different suppliers
-
Sircol™ Soluble Collagen Assay Kit
-
24-well plates
b. Protocol:
-
Seed HDFs in 24-well plates and culture until they reach confluency.
-
Replace the medium with serum-free DMEM containing 50 µg/mL ascorbic acid.
-
Treat the cells with a standardized concentration of this compound (e.g., 100 µM) from each supplier.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the Sircol™ assay to measure the amount of soluble collagen in the supernatant.
-
Quantify the collagen concentration by measuring the absorbance at 555 nm and comparing it to a standard curve prepared with known concentrations of collagen.
Visualizations
Signaling Pathway
Caption: Simplified signaling cascade of this compound in fibroblasts.
Experimental Workflow
References
A Comparative Guide to H-Gly-Pro-Hyp-OH as a Reference Standard for Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide analysis, particularly in the study of collagen and its derivatives, the choice of a reference standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of H-Gly-Pro-Hyp-OH, a key collagen-related tripeptide, with other relevant alternatives used as reference standards in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This compound, with the chemical structure Glycyl-prolyl-hydroxyproline, is a frequently occurring sequence in collagen.[1] Its well-defined structure and stability make it a suitable candidate for a reference standard in assays designed to quantify collagen fragments or related peptides.[2][3][4][5] This guide will delve into its performance characteristics, compare it with alternative standards, and provide detailed experimental protocols for its use.
Comparison of Reference Standards
The selection of an appropriate reference standard depends on the specific analytical goal, the matrix being analyzed, and the available instrumentation. While this compound is a logical choice for collagen-related analyses, other peptides and materials also serve as valuable standards.
A significant advancement in quantitative proteomics is the use of stable isotope-labeled (SIL) peptides as internal standards. These standards have the same amino acid sequence as the analyte of interest but contain one or more heavier isotopes (e.g., ¹³C, ¹⁵N), resulting in a mass shift detectable by mass spectrometry. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
Other relevant, non-labeled peptide standards for collagen analysis include the dipeptides Prolyl-Hydroxyproline (Pro-Hyp) and Hydroxyprolyl-Glycine (Hyp-Gly). These are major metabolites of collagen hydrolysate found in human blood and are themselves bioactive. Their presence in biological samples makes them important targets for quantification, and thus, they also serve as relevant reference standards.
| Feature | This compound | Pro-Hyp / Hyp-Gly | Stable Isotope-Labeled (SIL) Peptides |
| Structure | Defined tripeptide sequence | Defined dipeptide sequences | Identical sequence to analyte with isotopic labels |
| Specificity | High for collagen-related analysis | High for specific collagen metabolites | Highest specificity for the target analyte |
| Primary Use | External standard for quantification of collagen fragments | External standards for specific collagen dipeptides | Internal standards for precise quantification |
| Purity | Typically high (≥97% by HPLC) | High purity commercially available | High chemical and isotopic purity required (>99%) |
| Quantification | External calibration curve | External calibration curve | Ratiometric analysis against the endogenous analyte |
| Cost | Moderate | Moderate | High |
| Advantages | Represents a common collagen motif, good stability. | Physiologically relevant, key biomarkers of collagen intake. | Corrects for matrix effects and sample processing variability, leading to higher accuracy and precision. |
| Limitations | Does not account for matrix effects or differential extraction recovery. | Same limitations as other external standards. | Synthesis can be complex and expensive; not available for all target peptides. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of any reference standard. Below are representative protocols for the quantification of peptides using HPLC and LC-MS/MS with this compound as an external standard and a SIL peptide as an internal standard.
Protocol 1: Quantification of a Target Peptide using this compound as an External Reference Standard by RP-HPLC
This protocol outlines the use of this compound to create a standard curve for the quantification of a target peptide in a sample.
-
Preparation of Standard Stock Solution:
-
Accurately weigh a known amount of this compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., ultrapure water or a weak buffer) to create a stock solution of known concentration (e.g., 1 mg/mL). Store the stock solution at -20°C or below.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Prepare the sample containing the target peptide by dissolving it in the mobile phase or a compatible solvent. If necessary, perform extraction or purification steps to remove interfering substances.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Inject the calibration standards and the sample.
-
Plot the peak area of this compound against its concentration to generate a standard curve.
-
Determine the concentration of the target peptide in the sample by interpolating its peak area on the standard curve.
-
Protocol 2: Quantification of a Target Peptide using a Stable Isotope-Labeled (SIL) Internal Standard by LC-MS/MS
This protocol describes the use of a SIL peptide for the precise quantification of its corresponding endogenous peptide.
-
Preparation of Internal Standard Stock Solution:
-
Dissolve the SIL peptide in a suitable solvent to a known concentration.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the SIL internal standard stock solution. The amount added should be comparable to the expected amount of the endogenous analyte.
-
Perform enzymatic digestion (if quantifying a protein) or other sample preparation steps as required.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases: Similar to the HPLC protocol, but using formic acid instead of TFA is often preferred for better MS sensitivity.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: For a triple quadrupole instrument, set up Multiple Reaction Monitoring (MRM) transitions for both the endogenous (light) and the SIL (heavy) peptides. Select a precursor ion and at least two to three fragment ions for each peptide.
-
-
Data Analysis:
-
Extract the ion chromatograms for the transitions of both the light and heavy peptides.
-
Calculate the peak area ratio of the endogenous peptide to the SIL internal standard.
-
The concentration of the endogenous peptide is determined using a calibration curve prepared with known amounts of the non-labeled peptide standard spiked with the same amount of the SIL internal standard.
-
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for peptide quantification using an external reference standard.
Caption: Logical relationship between different peptide reference standards.
Conclusion
This compound serves as a valuable and reliable reference standard for the quantification of collagen-related peptides, particularly when used as an external standard in HPLC-UV analysis. Its relevance to the collagen sequence makes it a specific and appropriate choice for such applications. However, for applications demanding the highest level of accuracy and precision, especially in complex biological matrices, the use of stable isotope-labeled internal standards is the gold standard. The choice between this compound, other collagen-derived peptides like Pro-Hyp and Hyp-Gly, or SIL peptides will ultimately depend on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample, and budget considerations. Researchers should carefully consider these factors to select the most appropriate reference standard for their peptide analysis needs.
References
A Comparative Analysis of H-Gly-Pro-Hyp-OH and Established Growth Factors on Cellular Proliferation and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the collagen-derived tripeptide H-Gly-Pro-Hyp-OH against well-characterized growth factors: Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). The information presented is based on a synthesis of existing experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction
This compound is a tripeptide derived from the enzymatic hydrolysis of collagen. It is one of the primary bioactive peptides found in the bloodstream after oral ingestion of collagen hydrolysates. Emerging research suggests its role in promoting cellular growth and tissue repair. This guide benchmarks its effects against established growth factors—EGF, FGF, and PDGF—which are potent mitogens crucial for various physiological and pathological processes, including wound healing and tissue regeneration.
Quantitative Comparison of Proliferative Effects
The following tables summarize the effective concentrations and observed proliferative effects of this compound and the benchmark growth factors on fibroblasts, a key cell type in tissue repair. It is important to note that these values are compiled from various studies and may not represent data from direct head-to-head comparative experiments.
Table 1: Effective Concentrations for Fibroblast Proliferation
| Compound | Typical Effective Concentration Range | Cell Type | Source(s) |
| This compound (and related Pro-Hyp) | 100 µM - 200 µM | Mouse and Human Dermal Fibroblasts | [1][2][3] |
| Epidermal Growth Factor (EGF) | 0.1 ng/mL - 100 ng/mL | Mouse Mammary Epithelial Cells, Human Dermal Fibroblasts | [4][5] |
| Basic Fibroblast Growth Factor (bFGF) | 1 ng/mL - 100 ng/mL | Human Dermal Fibroblasts | |
| Platelet-Derived Growth Factor (PDGF-BB) | 1 ng/mL - 50 ng/mL | Human Orbital and Wound Fibroblasts |
Table 2: Observed Proliferative Effects on Fibroblasts
| Compound | Observed Effect | Method of Assessment | Source(s) |
| This compound (and related Pro-Hyp) | Dose-dependent increase in cell number and migration. | Cell counting, migration assays. | |
| Epidermal Growth Factor (EGF) | Significant increase in fibroblast number. | Cell counting. | |
| Basic Fibroblast Growth Factor (bFGF) | Dose- and time-dependent increase in cell number. | Cell counting. | |
| Platelet-Derived Growth Factor (PDGF-BB) | Dose-dependent stimulation of cell proliferation. | Cell counting. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for assessing the proliferative effects of these bioactive molecules on fibroblasts.
Fibroblast Proliferation Assay
This protocol outlines a common method for quantifying the effect of this compound and growth factors on fibroblast proliferation.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Fibroblasts are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Serum Starvation: To synchronize the cell cycle, the culture medium is replaced with serum-free DMEM for 24 hours prior to treatment.
-
Treatment: The serum-free medium is replaced with fresh medium containing various concentrations of this compound, EGF, bFGF, or PDGF-BB. A vehicle control (medium without the test compound) is also included.
-
Incubation: The cells are incubated for a period of 24 to 72 hours.
-
Quantification of Proliferation: Cell proliferation can be assessed using various methods:
-
Cell Counting: Cells are detached using trypsin and counted using a hemocytometer or an automated cell counter.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells and incubated. Viable cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
BrdU Assay: Bromodeoxyuridine (BrdU) is added to the wells and is incorporated into the DNA of proliferating cells. The incorporated BrdU is detected using a specific antibody, and the signal is quantified.
-
Signaling Pathways
The biological effects of this compound and growth factors are mediated through distinct signaling pathways that ultimately regulate gene expression and cellular responses.
This compound Signaling
While the precise receptor for this compound is still under investigation, studies suggest the activation of several downstream signaling cascades that promote cell proliferation and extracellular matrix synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective effects of collagen-derived peptides Pro-Hyp and Hyp-Gly on the proliferation and differentiation of SSEA3-positive human dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of EGF and bFGF on fibroblast proliferation and angiogenic cytokine production from cultured dermal substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Gly-Pro-Hyp-OH and Its D-Amino Acid Analogs for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive peptide H-Gly-Pro-Hyp-OH and its potential D-amino acid-substituted analogs. While direct comparative studies on these specific analogs are limited in publicly available literature, this document synthesizes existing data on this compound and the known effects of D-amino acid substitution on other peptides to provide a framework for future research and development.
Introduction
This compound is a significant tripeptide derived from collagen, known for its diverse biological activities, including roles in wound healing, tissue regeneration, and stimulating collagen synthesis.[1] Its therapeutic potential is often limited by its susceptibility to enzymatic degradation in vivo. The substitution of one or more L-amino acids with their D-enantiomers is a well-established strategy to enhance peptide stability and bioavailability. This guide explores the potential advantages of creating D-amino acid analogs of this compound and outlines the experimental protocols required to validate their efficacy.
Comparative Data Summary
Table 1: Enzymatic Stability
| Peptide Analog | Half-life in Human Serum (minutes) | Degradation by Collagenase (%) |
| This compound (L-form) | Data to be determined | Data to be determined |
| H-D -Gly-Pro-Hyp-OH | Data to be determined | Data to be determined |
| H-Gly-D -Pro-Hyp-OH | Data to be determined | Data to be determined |
| H-Gly-Pro-D -Hyp-OH | Data to be determined | Data to be determined |
Table 2: Receptor Binding Affinity
| Peptide Analog | Receptor Target | Binding Affinity (Kd/IC50) |
| This compound (L-form) | e.g., Integrin α2β1 | Data to be determined |
| H-D -Gly-Pro-Hyp-OH | e.g., Integrin α2β1 | Data to be determined |
| H-Gly-D -Pro-Hyp-OH | e.g., Integrin α2β1 | Data to be determined |
| H-Gly-Pro-D -Hyp-OH | e.g., Integrin α2β1 | Data to be determined |
Table 3: In Vitro Biological Activity
| Peptide Analog | Wound Healing (Scratch Assay, % closure) | Collagen Synthesis (Fold Increase) |
| This compound (L-form) | Data to be determined | Data to be determined |
| H-D -Gly-Pro-Hyp-OH | Data to be determined | Data to be determined |
| H-Gly-D -Pro-Hyp-OH | Data to be determined | Data to be determined |
| H-Gly-Pro-D -Hyp-OH | Data to be determined | Data to be determined |
Signaling Pathways
This compound is known to modulate several key signaling pathways involved in cellular proliferation, differentiation, and inflammation. The primary pathways include the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. The ability of D-amino acid analogs to activate these pathways will be a critical determinant of their therapeutic potential.
Figure 1: TGF-β/Smad Signaling Pathway Activation.
Figure 2: MAPK/ERK Signaling Pathway Activation.
Experimental Protocols
The following are detailed methodologies for key experiments to comparatively evaluate this compound and its D-amino acid analogs.
1. Peptide Synthesis
-
Method: Solid-Phase Peptide Synthesis (SPPS).
-
Protocol:
-
Utilize a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support resin (e.g., Wang or Rink amide resin).[2][3][4][5]
-
For the incorporation of D-amino acids, use the corresponding Fmoc-protected D-amino acid derivatives.
-
Coupling is achieved using a suitable coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
-
Fmoc deprotection is performed using 20% piperidine in DMF.
-
Following the final coupling and deprotection steps, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase HPLC, and its identity confirmed by mass spectrometry.
-
References
- 1. triplehelical.com [triplehelical.com]
- 2. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scratch/Wound Healing Assay [visikol.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of H-Gly-Pro-Hyp-OH and Other Leading Peptides for Anti-Wrinkle Efficacy in Ex Vivo Skin Models
For researchers, scientists, and drug development professionals, the quest for effective anti-wrinkle solutions necessitates rigorous validation of active compounds. This guide provides an objective comparison of the tripeptide H-Gly-Pro-Hyp-OH (GPH) against two other widely recognized anti-wrinkle peptides, Palmitoyl Pentapeptide-4 and Acetyl Hexapeptide-8 (Argireline), based on their performance in ex vivo human skin models. The following sections detail the experimental data, methodologies, and underlying mechanisms of action to facilitate informed decisions in dermatological research and product development.
The tripeptide this compound, a key component of collagen, is increasingly recognized for its potential in cosmetic and pharmaceutical applications due to its role in wound healing, tissue regeneration, and collagen synthesis.[1] Research indicates that GPH can stimulate collagen production, which is crucial for maintaining skin elasticity and firmness, making it a valuable ingredient in anti-aging skincare.[1]
Comparative Efficacy in Ex Vivo Skin Models
To provide a clear comparison of the anti-wrinkle effects of this compound, Palmitoyl Pentapeptide-4, and Argireline, the following table summarizes key performance indicators evaluated in ex vivo human skin explants.
| Parameter | This compound (GPH) | Palmitoyl Pentapeptide-4 | Acetyl Hexapeptide-8 (Argireline) | Control (Untreated) |
| Collagen I Synthesis (% increase vs. control) | Data not available in ex vivo models | Significant increase observed[2] | Not applicable (different mechanism) | Baseline |
| Wrinkle Depth Reduction (%) | Data not available in ex vivo models | Up to 18% reduction (in vivo)[3] | Up to 30% reduction (in vivo)[4] | No significant change |
| MMP-1 Expression (% decrease vs. control) | Data not available in ex vivo models | Data not available | Not applicable | Baseline |
| TIMP-1 Expression (% increase vs. control) | Data not available in ex vivo models | Data not available | Not applicable | Baseline |
| Acetylcholine Release Inhibition (%) | Not applicable | Not applicable | Significant inhibition observed | No inhibition |
Note: While direct comparative ex vivo quantitative data for this compound is limited in the public domain, its known biological activities strongly suggest a positive effect on the extracellular matrix. The data for Palmitoyl Pentapeptide-4 and Argireline are derived from a combination of in vivo and in vitro studies that are indicative of their performance in an ex vivo setting.
Experimental Protocols
The validation of anti-wrinkle peptides in ex vivo skin models involves a series of well-defined experimental protocols. These methodologies are crucial for obtaining reliable and reproducible data.
Ex Vivo Skin Explant Culture
Human skin explants, typically obtained from cosmetic surgeries, are maintained in a culture medium that keeps the tissue viable for several days. Test peptides are applied topically to the skin surface daily. The explants are incubated under controlled conditions (37°C, 5% CO2) to mimic the physiological environment.
Quantification of Collagen Synthesis
The primary method for assessing collagen production is through histological analysis, most commonly using Masson's Trichrome staining. This technique selectively stains collagen fibers blue, allowing for qualitative and quantitative evaluation of collagen density in the dermis.
Masson's Trichrome Staining Protocol:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Mordanting: Sections are treated with Bouin's solution to improve stain quality.
-
Nuclear Staining: Weigert's iron hematoxylin is used to stain cell nuclei black.
-
Cytoplasmic Staining: Biebrich scarlet-acid fuchsin solution stains cytoplasm and muscle fibers red.
-
Decolorization: A phosphomolybdic-phosphotungstic acid solution is used to decolorize the collagen fibers.
-
Collagen Staining: Aniline blue solution is applied to stain the collagen and bone blue.
-
Dehydration and Mounting: The stained sections are dehydrated and mounted for microscopic analysis.
Image analysis software is then used to quantify the blue-stained area, providing a measure of collagen content.
Analysis of Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression
The balance between collagen synthesis and degradation is critical for skin health. The expression of MMP-1 (collagenase) and its inhibitor, TIMP-1, can be measured using techniques such as:
-
Immunohistochemistry: Utilizes specific antibodies to detect and visualize the localization and expression levels of MMP-1 and TIMP-1 within the skin tissue.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Homogenized skin samples are analyzed to quantify the concentration of MMP-1 and TIMP-1 proteins.
Assessment of Acetylcholine Release
For peptides like Argireline that target expression wrinkles, their efficacy is determined by their ability to inhibit neurotransmitter release. An in vitro assay to assess this involves:
-
SNARE Complex Formation Assay: This assay measures the assembly of the SNARE complex, which is essential for vesicle fusion and acetylcholine release. The inhibitory effect of the peptide on the formation of this complex is quantified.
Mechanisms of Action and Signaling Pathways
The anti-wrinkle effects of these peptides are mediated by distinct signaling pathways.
This compound (GPH): Stimulating Collagen Synthesis
GPH, a collagen-derived tripeptide, is believed to stimulate collagen synthesis by activating the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a key regulator of extracellular matrix protein production.
Palmitoyl Pentapeptide-4: Enhancing Extracellular Matrix Production
Palmitoyl Pentapeptide-4 is a signal peptide that stimulates the synthesis of key extracellular matrix components, including collagen I, collagen III, and fibronectin. Its lipophilic nature, due to the palmitoyl group, enhances its skin penetration.
Acetyl Hexapeptide-8 (Argireline): Inhibiting Muscle Contraction
Argireline is a neurotransmitter-inhibiting peptide that functions by interfering with the formation of the SNARE complex. This complex is crucial for the release of acetylcholine at the neuromuscular junction, which triggers muscle contraction. By destabilizing the SNARE complex, Argireline reduces the extent of facial muscle contractions, thereby minimizing the appearance of expression wrinkles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]
- 3. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of H-Gly-Pro-Hyp-OH: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of the tripeptide H-Gly-Pro-Hyp-OH, a compound frequently utilized in collagen research and cosmetic science. The following procedures are based on general best practices for non-hazardous laboratory chemical waste. It is imperative to consult and adhere to your institution's specific waste disposal protocols and local regulations, as these take precedence.
Immediate Safety and Handling Precautions
While this compound is not broadly classified as a hazardous substance, it is prudent to handle all laboratory chemicals with a high degree of care.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical-resistant safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat should be worn to protect clothing and skin.[1]
In Case of Accidental Release:
-
Spill: In the event of a spill, absorb the material with an inert absorbent and place it into a sealed, labeled container for disposal. Ventilate the area and clean the spill site thoroughly.[2]
-
Skin Contact: If the compound comes into contact with skin, wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Waste Characterization and Disposal Workflow
The primary principle of chemical disposal is the proper characterization and segregation of waste streams. This compound waste should be treated as chemical waste and must not be disposed of down the sanitary sewer or in regular solid waste bins.
Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocol
-
Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: All aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled chemical waste container. Do not mix with other incompatible waste streams.
-
-
Labeling and Storage:
-
All waste containers must be accurately labeled with the full chemical name, "this compound," and any potential hazard information.
-
Store the sealed waste containers in a designated and secure secondary containment area, away from incompatible materials, pending collection.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
-
Experimental Protocol: Peptide Inactivation via Acid Hydrolysis
For liquid waste, chemical degradation through hydrolysis is a recommended inactivation method to break the peptide bonds. This renders the material biologically inactive. The following is a general protocol for the acid hydrolysis of peptides and should be adapted and validated according to your institutional safety guidelines.
Objective: To hydrolyze the peptide bonds of this compound in a liquid waste solution.
Materials:
-
Liquid waste containing this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution for neutralization
-
pH indicator strips or a pH meter
-
Appropriate heat-resistant, sealed reaction vessel
-
Heating block or oven capable of maintaining 110°C
Procedure:
-
Acidification: In a well-ventilated chemical fume hood, carefully add concentrated HCl to the liquid peptide waste to achieve a final concentration of 6 M HCl. A common procedure involves dissolving the peptide sample in 6 M HCl.
-
Hydrolysis: Securely seal the reaction vessel. Place the vessel in an oven or heating block set to 110°C for approximately 16-24 hours. This process breaks the peptide bonds.
-
Cooling: Safely remove the vessel from the heat source and allow it to cool completely to room temperature.
-
Neutralization: Carefully unseal the vessel in a fume hood. Slowly add a base, such as sodium hydroxide solution, to neutralize the acidic solution. Monitor the pH using indicator strips or a pH meter until it is within a neutral range (typically pH 6-8).
-
Final Containment: Transfer the neutralized solution to a labeled liquid chemical waste container for final disposal by EHS.
Quantitative Data Summary for Disposal Parameters
| Parameter | Guideline/Value | Purpose |
| Inactivation Reagent | 6 M Hydrochloric Acid (HCl) | Peptide bond hydrolysis |
| Inactivation Temperature | ~110°C | Accelerates hydrolysis reaction |
| Inactivation Time | 16 - 24 hours | Ensures complete degradation |
| Neutralization Reagent | Sodium Hydroxide (NaOH) | Adjusts pH for safe disposal |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Standard for institutional waste streams |
| Waste Storage Temperature | Room Temperature (Secure Area) | Standard for non-hazardous chemical waste |
Environmental Fate and Considerations
This compound is a tripeptide derived from collagen. In biological systems and the environment, peptides are generally expected to be biodegradable. The peptide bond is susceptible to hydrolysis, breaking down into its constituent amino acids: Glycine, Proline, and Hydroxyproline. These amino acids are naturally occurring and readily metabolized by microorganisms. However, direct disposal into the environment is strongly discouraged to prevent unforeseen impacts on local ecosystems. The environmental impact of collagen peptide production is primarily associated with the sourcing of raw materials from the livestock and fishing industries.
Signaling Pathway for Institutional Waste Disposal
Caption: Diagram of the communication and logistical pathway for proper institutional chemical waste disposal.
By adhering to these procedural guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of safety and environmental compliance.
References
Essential Safety and Logistical Information for Handling H-Gly-Pro-Hyp-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of H-Gly-Pro-Hyp-OH is crucial for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure to this compound, particularly in its powdered form, to prevent inhalation, skin, or eye contact.[1] The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1][2] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The recommended storage temperature for lyophilized this compound is between 0 - 8°C, with some suppliers recommending as low as -20°C or -80°C for long-term storage.
-
Store in a tightly sealed container, protected from light and moisture. For long-term storage, consider flushing the container with a dry, inert gas like nitrogen or argon.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.
Reconstitution and Aliquoting
-
Handle the lyophilized powder in a controlled environment, such as a chemical fume hood or a designated weighing station, to minimize inhalation of dust particles.
-
Use sterile, high-purity water or an appropriate buffer to reconstitute the peptide. For peptides that are difficult to dissolve, sonication may be helpful.
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use vials for storage.
-
Clearly label all aliquots with the chemical name, concentration, and date of preparation.
Experimental Procedures
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling this compound is properly cleaned and decontaminated after use.
-
Avoid generating aerosols or dusts during handling.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound, such as cell culture media, should be collected for chemical waste disposal according to local regulations. Decontamination with a suitable method, such as treatment with 10% bleach, may be an option depending on the experimental context and local guidelines, followed by disposal down the drain with copious amounts of water.
Disposal Procedures
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Use a licensed chemical waste disposal company for the final disposal of hazardous materials.
-
Do not dispose of this compound down the drain unless it has been appropriately treated and is permitted by local regulations.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a research laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
